molecular formula C24H42O11S B609307 m-PEG9-Tos CAS No. 82217-01-4

m-PEG9-Tos

Katalognummer: B609307
CAS-Nummer: 82217-01-4
Molekulargewicht: 538.649
InChI-Schlüssel: PAXJFLMMCORNQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

m-PEG9-Tos is a PEG derivative containing a tosyl group. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media. The PEG linker contains 8 units of ethylene glycol

Eigenschaften

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O11S/c1-23-3-5-24(6-4-23)36(25,26)35-22-21-34-20-19-33-18-17-32-16-15-31-14-13-30-12-11-29-10-9-28-8-7-27-2/h3-6H,7-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXJFLMMCORNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Part 1: Chemical Identity & Significance

[1]

This compound (Methyl-PEG9-Tosylate) is a high-purity, discrete (monodisperse) polyethylene glycol derivative used primarily as a capping reagent in bioconjugation and drug discovery. Unlike polydisperse PEGs, which exist as a Gaussian distribution of chain lengths, this compound represents a single molecular species with a defined molecular weight. This precision is a critical quality attribute (CQA) for clinical translation, simplifying the Chemistry, Manufacturing, and Controls (CMC) regulatory landscape.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification
Chemical Name 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl 4-methylbenzenesulfonate
Common Name m-PEG9-Tosylate; Methyl-PEG9-Tos
CAS Number 82217-01-4 (Generic for discrete m-PEG-Tos)
Molecular Formula

(for true n=9 EO units)
Molecular Weight ~582.71 Da (Calculated); Note: Vendor definitions vary (see Expert Insight)
Solubility Soluble in DCM, DMF, DMSO, THF, Water
Reactive Moiety Tosylate (p-Toluenesulfonate) - Good Leaving Group
Stability Hygroscopic; Moisture sensitive.[1] Store at -20°C under Argon/Nitrogen.

Expert Insight (Vendor Nomenclature): A critical discrepancy exists in the industry regarding PEG nomenclature. Some vendors define "PEG9" as having 9 ethylene oxide (EO) monomer units (


). Others define it by the number of oxygen atoms in the chain, which may result in a molecule with only 8 EO units (

).
  • Action: Always verify the exact Molecular Weight (MW) on the Certificate of Analysis (CoA).

  • True n=9 MW: ~582.7 Da

  • True n=8 MW: ~538.6 Da

Part 2: Reaction Mechanics

The utility of this compound lies in the Tosylate (OTs) group, a sulfonate ester that acts as an excellent leaving group. This transforms the inert PEG chain into an electrophile, susceptible to nucleophilic attack via an


 mechanism
Mechanism of Action

The reaction proceeds through a backside attack by a nucleophile (Nu:), such as an amine (





SN2_Mechanismcluster_conditionsReaction ConditionsNuNucleophile(R-NH2 / R-SH)TSTransition State[Nu---C---OTs]‡Nu->TSBackside Attack(Orbital Overlap)SubstrateThis compound(Electrophile)Substrate->TSProductPEGylated Conjugate(m-PEG9-Nu-R)TS->ProductInversion ofConfigurationLGTosylate Anion(TsO-)TS->LGLeaving GroupDeparture

Figure 1: The

Part 3: Applications in Drug Development

PROTAC Linker Capping

In Proteolysis Targeting Chimeras (PROTACs), linker length and composition are vital for ternary complex formation. While bifunctional linkers connect the E3 ligase ligand to the Warhead, This compound is often used to synthesize negative controls . By capping the E3 ligand with m-PEG9 instead of the Warhead, researchers create a molecule that binds the E3 ligase but cannot recruit the target protein, validating the degradation mechanism.

Lipid Nanoparticle (LNP) Shielding

Discrete PEGs like m-PEG9 are increasingly preferred over polydisperse PEGs for LNP surface modification. The defined length provides a consistent "stealth" layer, reducing opsonization and uptake by the Reticuloendothelial System (RES) without the batch-to-batch variability associated with polymeric PEGs.

Solubility Enhancement (Small Molecules)

Hydrophobic drug candidates often fail due to poor bioavailability. Conjugating m-PEG9 to a secondary amine or hydroxyl group on the drug scaffold can increase aqueous solubility by orders of magnitude while maintaining a small hydrodynamic radius compared to high-MW PEGylation.

Part 4: Experimental Protocol (Amine Conjugation)

Objective: Conjugation of this compound to a primary amine-containing small molecule (

Reagents:

  • This compound (1.2 equivalents)

  • Target Amine (

    
    ) (1.0 equivalent)
    
  • Base: Cesium Carbonate (

    
    ) or DIPEA (3.0 equivalents)
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Finkelstein condition to generate transient PEG-Iodide for faster kinetics.

Workflow:

Conjugation_WorkflowStartStart: Anhydrous SetupFlush vial with N2/ArDissolveSolubilizationDissolve R-NH2 in DMF/MeCNStart->DissolveActivateBase AdditionAdd DIPEA or Cs2CO3Stir 15 min @ RTDissolve->ActivateReactCoupling ReactionAdd this compound (1.2 eq)Optional: Add KI cat.Activate->ReactHeatIncubationHeat to 50-60°CMonitor via LC-MS (4-16h)React->HeatWorkupWorkupDilute w/ EtOAc, Wash w/ BrineDry over Na2SO4Heat->WorkupConversion >95%PurifyPurificationFlash Chromatography(DCM/MeOH gradient)Workup->Purify

Figure 2: Step-by-step workflow for the conjugation of this compound to an amine substrate.

Step-by-Step Procedure:

  • Preparation: Flame-dry reaction glassware and cool under a stream of Nitrogen/Argon. This compound is hygroscopic; ensure it is brought to room temperature in a desiccator before weighing.

  • Solubilization: Dissolve the amine substrate (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 eq). Stir for 10 minutes to ensure deprotonation of the amine salt if used.

  • Addition: Add this compound (1.2 eq) dissolved in a minimal amount of DMF.

    • Expert Tip: If the substrate is sterically hindered, add Potassium Iodide (KI, 0.1 eq). The Tosylate will exchange with Iodide in situ, creating a more reactive electrophile (m-PEG9-I).

  • Reaction: Heat the mixture to 50–60°C. Monitor by LC-MS. The Tosylate leaving group is UV-active (absorbs ~260 nm), but the PEG chain is not. Follow the consumption of the amine substrate.[2]

  • Workup: Dilute with Ethyl Acetate. Wash

    
     with water/brine to remove DMF and excess PEG (which is water-soluble).
    
    • Note: If the product is amphiphilic, standard extraction may cause emulsions. In this case, evaporate DMF directly and proceed to Reverse Phase (C18) purification.

Part 5: Quality Control & Storage

Storage:

  • Temperature: -20°C.

  • Atmosphere: Inert gas (Argon/Nitrogen).

  • Critical Hazard: Hydrolysis. Exposure to ambient moisture will slowly hydrolyze the Tosylate to m-PEG9-OH and Toluene Sulfonic Acid, rendering the reagent inert.

Analytical Verification:

  • 1H NMR (

    
    ): 
    
    • 
       2.45 ppm (s, 3H, Ar-CH3 ) – Diagnostic of Tosyl group.
      
    • 
       3.38 ppm (s, 3H, -OCH3 ) – Diagnostic of m-PEG cap.
      
    • 
       3.64 ppm (m, PEG backbone).
      
    • 
       7.3–7.8 ppm (dd, 4H, Aromatic) – Diagnostic of Tosyl group.
      
  • Mass Spectrometry: Essential to confirm the specific "n" count (n=8 vs n=9) as detailed in Part 1.

References

  • BroadPharm. PEG Tosylate Reagents: Structure and Specifications. Retrieved from

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. Link

  • ChemicalBook. this compound Product Properties and CAS 82217-01-4.[3]Link

  • Boutureira, O., & Bernardes, G. J. (2015). Advances in chemical protein modification. Chemical Reviews, 115(5), 2174-2295. (Context on

    
     bioconjugation strategies). Link
    
  • Chen, H., et al. (2011). Synthesis and characterization of discrete polyethylene glycol derivatives. Organic Letters. (Grounding for discrete vs polydisperse PEG synthesis).

Strategic Utilization of m-PEG9-Tos in Bioconjugation and PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

m-PEG9-Tos (Methoxy-PEG9-Tosylate) represents a convergence of precision polymer chemistry and classical organic synthesis. Unlike polydisperse PEG reagents that yield heterogeneous conjugates, this compound offers a discrete molecular weight (monodisperse) scaffold with a defined chain length (


). The tosyl (p-toluenesulfonyl) group serves as the critical activation moiety, transforming the inert hydroxyl terminus of the PEG chain into a highly reactive electrophile. This guide dissects the mechanistic role of the tosyl group, its advantages over competing activation strategies (like NHS esters or mesylates), and provides a validated workflow for its application in small molecule PEGylation and surface engineering.

Part 1: The Chemistry of Activation

The utility of this compound hinges on the electronic properties of the tosyl group. Native PEG chains end in hydroxyl groups (-OH), which are poor leaving groups (


 of conjugate acid 

). Direct nucleophilic substitution is therefore kinetically impossible under mild conditions.
The Tosyl Advantage

The tosyl group transforms the hydroxyl into a sulfonate ester.[1] Upon nucleophilic attack, the leaving group is the tosylate anion (


).
  • Leaving Group Ability: The

    
     of p-toluenesulfonic acid (TsOH) is approximately -2.8. The conjugate base (
    
    
    
    ) is exceptionally stable due to resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group.
  • Mechanism: The reaction proceeds via a classic

    
     (Substitution Nucleophilic Bimolecular)  mechanism. The nucleophile attacks the carbon 
    
    
    
    to the oxygen, causing the simultaneous displacement of the tosylate anion.
Pathway Visualization

The following diagram illustrates the resonance stabilization that drives the leaving group ability and the subsequent


 displacement.

SN2_Mechanism Reactant This compound (Electrophile) Transition Transition State [Nu---C---OTs]‡ Reactant->Transition Backside Attack Nu Nucleophile (Amine/Thiol) Nu->Transition Backside Attack Product PEGylated Conjugate (m-PEG9-Nu) Transition->Product Inversion of Config LeavingGroup Tosylate Anion (TsO⁻) Resonance Stabilized Transition->LeavingGroup Displacement

Caption: Figure 1. Mechanistic pathway of this compound conjugation. The stability of the TsO- anion drives the forward reaction.

Part 2: The "9" Factor – Why Monodispersity Matters

In pharmaceutical development, particularly for PROTACs (Proteolysis Targeting Chimeras) and high-value small molecule linkers, polydisperse PEGs (e.g., PEG-2000) are increasingly disfavored due to regulatory hurdles regarding characterization.

  • Defined Length: m-PEG9 provides a precise spatial separation (approx. 35-40 Å extended length). This is critical when the PEG tail is used to block specific binding pockets or to position a ligand at a precise distance from a surface.

  • Analytics: Unlike polydisperse mixtures, this compound appears as a single peak in LC-MS, simplifying QC and purity profiling.

Part 3: Comparative Analysis of Activation Groups

Why choose Tosyl over NHS esters or Mesylates? The choice depends on the balance between reactivity, stability, and detectability.

Table 1: Functional Group Comparison

FeatureTosyl (-OTs)Mesyl (-OMs)NHS Ester
Reactivity Moderate (

)
Moderate (

)
High (Acylation)
Hydrolytic Stability High (Stable in water/buffers)ModerateLow (Hydrolyzes rapidly)
UV Detectability Yes (Aromatic ring,

)
NoLow
Selectivity High (Requires heat/base)HighLow (Reacts with any amine)
Primary Use Robust conjugation, Linker synthesisSmall scale synthesisProtein labeling (Lysine)

Expert Insight: The UV chromophore of the tosyl group is a hidden advantage. During purification, you can track the disappearance of the tosyl group or the shift in retention time using a standard UV detector, whereas mesyl-PEGs require ELSD or RI detection which are less sensitive.

Part 4: Experimental Protocol

This protocol describes the conjugation of this compound to a primary amine (e.g., a drug linker or surface amine).

Reagents Required[1]
  • This compound (Store at -20°C, hygroscopic).

  • Nucleophile: Primary amine (

    
    ).
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Note: Inorganic bases like

    
     can be used if solubility permits.
    
  • Solvent: Anhydrous DMF or DMSO (Critical to avoid competitive hydrolysis at high temps).

Step-by-Step Workflow
  • Preparation: Dissolve the amine target (1.0 eq) and this compound (1.2 – 1.5 eq) in anhydrous DMF.

    • Why Excess PEG? To drive the reaction to completion, as

      
       kinetics are second-order.
      
  • Activation: Add DIPEA (2.0 – 3.0 eq).

    • Causality: The base neutralizes the proton released upon amine attack, preventing the amine from becoming protonated (ammonium), which is non-nucleophilic.

  • Reaction: Heat the mixture to 50°C – 70°C for 12–24 hours under inert atmosphere (

    
     or Ar).
    
    • Critical Parameter: Unlike NHS esters which react at RT, tosyl displacement often requires thermal energy to overcome the activation barrier, especially with steric bulk.

  • Monitoring: Monitor by TLC or LC-MS.

    • Success Indicator: Disappearance of the starting material peak and appearance of the product mass (

      
      ).
      
  • Workup: Dilute with DCM, wash with 1M HCl (to remove excess base/amine), then brine. Dry over

    
    .
    
Decision Matrix for Troubleshooting

Troubleshooting Start Reaction Incomplete (>24h) CheckSolvent Check Solvent Water Content Start->CheckSolvent CheckTemp Increase Temp (Stepwise to 80°C) CheckSolvent->CheckTemp Dry CheckNu Nucleophile Strength CheckTemp->CheckNu Still Slow ChangeBase Switch to Stronger Base (e.g., NaH in THF) CheckNu->ChangeBase Weak Nu (Alcohol) Iodide Add Catalyst (NaI - Finkelstein) CheckNu->Iodide Steric Hindrance

Caption: Figure 2. Logic flow for optimizing this compound substitution reactions.

Finkelstein Modification: If the reaction is sluggish, adding 10 mol% Sodium Iodide (NaI) can catalyze the reaction. The iodide displaces the tosylate to form a transient, highly reactive alkyl iodide, which is then rapidly attacked by the amine.

References

  • ChemicalBook. (n.d.). This compound Properties and Applications. Retrieved from

  • Broadpharm. (n.d.). Pegylation Reagents and PROTAC Linkers. Retrieved from

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity. Retrieved from

  • Nature Scientific Reports. (2016). PEG-lipid micelles enable cholesterol efflux.[2] (Discusses PEG linker stability). Retrieved from

Sources

Technical Guide: m-PEG9-Tos Safety, Handling, and Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

m-PEG9-Tos (Methoxy-PEG9-Tosylate) is a precision heterobifunctional crosslinker used critically in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and liposomal formulations. While the polyethylene glycol (PEG) spacer provides solubility and reduced immunogenicity, the tosylate (p-toluenesulfonyl) functional group classifies this reagent as an alkylating agent .

This guide addresses the dual challenge of maximizing synthetic efficiency while mitigating the specific safety risks associated with sulfonate esters—a class of compounds flagged as potentially genotoxic impurities (PGIs) in pharmaceutical development (ICH M7 guidelines).

Part 1: Chemical Identity & Reactivity Profile

This compound functions as an electrophilic PEGylation reagent. The tosyl group acts as an excellent leaving group, activating the terminal carbon for nucleophilic attack.

Physicochemical Properties
PropertySpecification
Chemical Name m-PEG9-p-toluenesulfonate
Formula

Molecular Weight ~538.65 Da
Appearance Viscous liquid or low-melting solid (grade dependent)
Solubility Soluble in DCM, DMF, DMSO, Water (Hydrolysis risk)
Reactive Group Tosylate (-OTs)
Leaving Group pKa ~ -2.8 (p-Toluenesulfonic acid conjugate)
Mechanistic Insight: The Activation

Unlike NHS esters which react primarily with amines, the Tosyl group is versatile. It reacts via an


 mechanism  (Bimolecular Nucleophilic Substitution). The sulfonyl oxygen atoms stabilize the negative charge developing in the transition state, making the tosylate anion (

) a weak base and a superior leaving group.

Senior Scientist Note: The reaction rate is heavily solvent-dependent. Polar aprotic solvents (DMSO, DMF) accelerate the reaction by solvating the cation of the nucleophile, leaving the anion "naked" and more reactive.

SN2_Mechanism Figure 1: SN2 Substitution Mechanism of this compound Nu Nucleophile (Amine/Thiol/Azide) TS Transition State [Nu...C...OTs]‡ Nu->TS Attack PEG This compound (Electrophile) PEG->TS Prod PEGylated Product (m-PEG9-Nu) TS->Prod LG Tosylate Ion (Leaving Group) TS->LG Departure

Figure 1: The nucleophile attacks the carbon adjacent to the oxygen, displacing the stable tosylate ion.[1]

Part 2: Comprehensive Safety Assessment (E-E-A-T)

Genotoxicity (GTI) Concerns

In drug development, alkyl tosylates are considered structural alerts for genotoxicity. They can alkylate DNA bases (e.g., N7-guanine), potentially leading to mutagenesis.

  • Regulatory Context: Under ICH M7 guidelines, if this compound is used in the final steps of API synthesis, the residual unreacted tosylate must be controlled to the Threshold of Toxicological Concern (TTC), typically < 1.5 µ g/day for lifetime exposure.

  • Control Strategy: Ensure the reaction stoichiometry consumes the tosylate or include a downstream purification step (e.g., silica chromatography or dialysis) validated to remove the excess linker.

Acute Hazards (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H317: May cause an allergic skin reaction.

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)
  • Respiratory: Use a NIOSH-approved respirator (N95 or P100) if handling powder/aerosols outside a fume hood.

  • Gloves: Nitrile rubber (minimum 0.11 mm thickness). Note: Latex is permeable to some organic solvents used with this reagent.

  • Eyes: Chemical safety goggles. Face shield recommended if working with >5g quantities.

Part 3: Storage & Stability Protocols

The primary failure mode for this compound is hydrolysis . Moisture attacks the tosyl group, cleaving it to form p-toluenesulfonic acid (TsOH) and m-PEG9-OH (alcohol). The alcohol is non-reactive toward nucleophiles under standard conditions, leading to "silent" coupling failures.

The "Cold Chain" Protocol
  • Temperature: Store at -20°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and solvent leaching.

Thawing Procedure (Critical)

Do not open a cold bottle.

  • Remove the vial from the freezer.

  • Place in a desiccator.

  • Allow to equilibrate to Room Temperature (RT) for 30–60 minutes.

    • Reasoning: Opening a cold vial condenses atmospheric moisture directly into the hygroscopic PEG matrix, initiating immediate hydrolysis.

Part 4: Operational Handling & Synthesis

This protocol is designed as a self-validating system. It includes checkpoints to verify reagent integrity before committing valuable biological samples.

Workflow Visualization

Handling_Workflow Figure 2: Moisture-Free Handling Workflow Start Remove from -20°C Equil Equilibrate to RT (In Desiccator) Start->Equil Open Open under N2/Ar Equil->Open Solvent Dissolve in Anhydrous Solvent (DCM/DMF) Open->Solvent Check QC Check: TLC/NMR (Verify no Hydrolysis) Solvent->Check Check->Solvent Fail (Discard) React Add Nucleophile (Base Required) Check->React Pass Quench Quench Excess (Add Glycine/Tris) React->Quench

Figure 2: Step-by-step workflow emphasizing moisture exclusion and quality control.

Step-by-Step Protocol
1. Pre-Reaction QC (Self-Validation)

Before adding to protein/drug:

  • Dissolve a small aliquot in

    
    .
    
  • Run 1H NMR: Look for the aromatic tosyl doublet (~7.3 and 7.8 ppm). If these peaks are shifted or if a broad -OH peak appears upfield, significant hydrolysis has occurred.

2. Solubilization
  • Use anhydrous solvents (DMF or DMSO for biologicals; DCM for small molecules).

  • Tip: If using DMF, ensure it is amine-free (freshly distilled or biotech grade) to prevent side reactions with the tosyl group.

3. Conjugation Reaction
  • pH Control: The reaction generates acid (TsOH). Maintain pH 8.0–9.5 using a buffer (e.g., Borate or Carbonate) or an organic base (TEA/DIPEA).

  • Stoichiometry: Use 1.5 – 5.0 equivalents of this compound relative to the nucleophile to drive the reaction to completion.

4. Quenching (Safety Critical)
  • Never discard unreacted tosylate directly.

  • Add a scavenger: Add excess Glycine, Tris, or Cysteine to the reaction mixture.

  • Incubate for 30 mins. This converts residual alkylating agent into a harmless amino-PEG species before disposal or purification.

Part 5: Emergency Response

Spills
  • Evacuate the immediate area if the spill is large (>100 mL/g) or generates dust.

  • Neutralize: Cover the spill with a solution of 10% Sodium Thiosulfate . Thiosulfate is a potent nucleophile that rapidly alkylates the tosyl group, rendering it non-genotoxic.

  • Clean: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

Exposure[5]
  • Skin: Wash immediately with soap and water for 15 minutes.[2] Do not use ethanol (may increase absorption).

  • Eyes: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses. Seek medical attention.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69035, Propyl p-toluenesulfonate (Analogous Structure). Retrieved from [Link]

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

  • Teasdale, A., & Elder, D. (2010).[3] Analytical approaches for the detection of genotoxic impurities in active pharmaceutical ingredients.[4] Journal of Pharmaceutical and Biomedical Analysis.[4][3] (Context for Alkyl Tosylate handling). Retrieved from [Link]

Sources

Methodological & Application

Introduction: The Precision of Discrete PEGylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Discrete PEGylation Strategies Using m-PEG9-Tos

In modern drug delivery, the shift from polydisperse Polyethylene Glycol (PEG) to discrete PEG (


)  represents a critical evolution in quality by design (QbD). While traditional PEGs exist as mixtures of chain lengths (Gaussian distribution), This compound  is a single molecular entity with exactly 9 ethylene oxide units.

This specific reagent, Methoxy-PEG9-Tosylate , serves as a high-value "capping" or "terminating" agent. It is primarily used to hydrophilize hydrophobic small molecules, peptides, or nanoparticle surfaces without introducing the analytical heterogeneity associated with polydisperse polymers.

Key Advantages of this compound:

  • Defined Molecular Weight: Eliminates mass spectral complexity; essential for regulatory characterization of small molecule drugs and PROTACs.

  • Tosylate Activation: The p-Toluenesulfonate (Tos) group is a highly reactive leaving group (

    
     times better than -OH), enabling efficient 
    
    
    
    nucleophilic substitution under mild conditions.
  • Solubility: The 9-unit PEG chain provides a specific hydrophilic-lipophilic balance (HLB) shift, often sufficient to solubilize hydrophobic payloads without steric shielding of the active site.

Chemical Mechanism: Nucleophilic Substitution[1][2]

The utility of this compound relies on the


 displacement  of the tosylate group by a nucleophile (amine, thiol, or azide).

Mechanism Overview:

  • Activation: The tosylate group acts as an electron-withdrawing electron sink, polarizing the C-O bond.

  • Attack: A nucleophile (e.g., a primary amine on a drug payload) attacks the carbon alpha to the oxygen.

  • Displacement: The tosylate ion (

    
    ) leaves, forming a stable C-N, C-S, or C-N
    
    
    
    bond.

Reactivity Hierarchy (Nucleophiles):



SN2_Mechanism Figure 1: SN2 Mechanism of this compound Conjugation Reactant This compound (Electrophile) TS Transition State [Nu...C...OTs]‡ Reactant->TS Activation Nu Drug-NH2 (Nucleophile) Nu->TS Attack Product m-PEG9-NH-Drug (Conjugate) TS->Product Inversion Leaving TsO- (Leaving Group) TS->Leaving Displacement

Experimental Protocol: Amine Conjugation (Solubility Enhancement)

Scenario: Conjugating this compound to a hydrophobic small molecule drug containing a secondary amine (e.g., a PROTAC intermediate).

Materials Required
  • Reagent: this compound (MW ~538.65 Da).

  • Target: Drug molecule with accessible

    
     amine.
    
  • Solvent: Anhydrous DMF or Acetonitrile (ACN). Note: Avoid protic solvents like alcohols which can compete as nucleophiles.

  • Base: Cesium Carbonate (

    
    ) or DIPEA (Hünig's base).
    
  • Catalyst (Optional): Sodium Iodide (NaI) – Finkelstein condition to generate reactive iodide in situ.

Step-by-Step Methodology
  • Preparation of Reactants:

    • Dissolve 1.0 equivalent (eq) of the Target Drug in anhydrous DMF (Concentration: 0.1 M).

    • Add 1.5 - 2.0 eq of Base (

      
       is preferred for solid-phase assistance; DIPEA for homogenous solution).
      
    • Expert Tip: If the amine is sterically hindered, add 0.1 eq of NaI. The iodide displaces the Tosylate first to form m-PEG9-I, which is more reactive toward the amine.

  • Addition of this compound:

    • Dissolve 1.2 eq of this compound in minimal DMF.

    • Add dropwise to the drug solution under inert atmosphere (

      
       or Ar).
      
  • Reaction Incubation:

    • Temp: Heat to

      
      . (Room temp is often too slow for secondary amines).
      
    • Time: 4–16 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the Drug peak (M) and appearance of Product (M + 427 Da - H from amine). Note: The mass shift corresponds to the PEG9 chain minus the Tos group.

  • Workup & Purification:

    • Dilution: Dilute reaction 10x with Ethyl Acetate (EtOAc).

    • Wash: Wash 3x with water (to remove DMF, excess PEG, and Tosylate salts) and 1x with Brine.

    • Drying: Dry organic layer over

      
      .
      
    • Purification: Flash Column Chromatography.

      • Stationary Phase: Silica Gel.

      • Mobile Phase: DCM:MeOH gradient (0%

        
         10% MeOH). m-PEG9 conjugates are polar; ensure the gradient is sufficient to elute.
        

Validation & Quality Control

Trustworthiness in synthesis requires rigorous characterization.

Analytical MethodPurposeExpected Observation
LC-MS (ESI) Confirm IdentitySingle peak with Mass = Drug + PEG9 chain. No polydisperse "envelope".
1H NMR (DMSO-d6) Verify ConjugationAppearance of strong PEG backbone peak at

3.5–3.6 ppm (approx 36H). Disappearance of aromatic Tosyl doublets (

7.4, 7.8 ppm).
TLC Purity CheckProduct will be significantly more polar (lower

in non-polar solvent) than the hydrophobic starting material.

Workflow Visualization

Workflow Figure 2: Synthesis Workflow for this compound Conjugation Start Start: Hydrophobic Drug (Amine/Thiol) Prep Solubilize in Anhydrous DMF Add Base (Cs2CO3/DIPEA) Start->Prep React Add this compound Heat 50-60°C, 4-16h Prep->React Check LC-MS Monitoring (Check for conversion) React->Check Check->React Incomplete Workup Extraction (EtOAc/Water) Remove excess PEG/Salts Check->Workup Complete Purify Flash Chromatography (DCM/MeOH) Workup->Purify Final Final Product: m-PEG9-Drug Conjugate Purify->Final

Critical Considerations (Expertise)

  • Handling Tosylates: While this compound is stable, tosylates are alkylating agents. Avoid inhalation or skin contact. Ensure all excess reagent is removed during purification to prevent genotoxic impurities in the final drug substance.

  • Hygroscopicity: PEG derivatives are hygroscopic. Store this compound at -20°C under argon. Allow to warm to room temperature before opening the vial to prevent condensation, which hydrolyzes the Tosylate to an unreactive alcohol.

  • Stoichiometry: Because this compound is often more expensive than the small molecule payload, use the drug in slight excess if affordable, or use 1.2–1.5 eq of PEG if the drug is the precious component.

References

  • BroadPharm. this compound Product Specifications and Protocols. Retrieved from

  • Veronese, F. M., & Pasut, G. (2005).[1] PEGylation, successful approach to drug delivery.[1][2] Drug Discovery Today.[1] Link

  • Quanta BioDesign. Discrete PEG (dPEG®) Technology: Advantages over Polydisperse PEG.[1][3]Link

  • Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Reactivity.Link

  • BenchChem. Nucleophilic Substitution Reactions Using Tosyl Groups.Link

Sources

Application Note: Precision Conjugation of m-PEG9-Tos with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for reacting m-PEG9-Tos (monomethoxy polyethylene glycol 9-mer tosylate) with primary amines (


). Unlike polydisperse PEGs, m-PEG9 is a discrete molecular entity (MW ~548.6 Da for the Tosylate form, depending on exact structure), enabling precise mass spectrometry characterization without the spectral "hump" associated with polymeric mixtures.

Why use the Tosyl group? Unlike NHS esters (which form neutral amides) or Aldehydes (which require reductive amination), the Tosyl group acts as a leaving group in a direct nucleophilic substitution (


). This reaction yields a secondary amine linkage  (

).
  • Benefit 1: The linkage retains basicity and positive charge at physiological pH, which can be critical for solubility and receptor interaction.

  • Benefit 2: The bond is chemically stable against hydrolysis, unlike esters or some amides.

Chemical Basis & Mechanism[1][2][3]

The reaction is a classic bimolecular nucleophilic substitution (


). The primary amine acts as the nucleophile, attacking the 

-carbon of the PEG chain and displacing the tosylate (p-toluenesulfonate) anion.
Key Mechanistic Insights
  • Leaving Group Ability: The tosylate anion (

    
    ) is a weak base and an excellent leaving group due to resonance stabilization. However, it is less reactive than halides (I, Br) or NHS esters, often requiring thermal energy (40–60°C) or polar aprotic solvents to proceed efficiently [1].
    
  • Selectivity: Tosylates are highly selective for amines over hydroxyls, minimizing side reactions in substrates containing alcohol groups.

  • Sterics: As an

    
     reaction, steric hindrance at the amine site significantly reduces yield. Primary amines react efficiently; secondary amines react poorly.
    
Visualization: Reaction Mechanism[2][3][4][5]

G Reactants Reactants Primary Amine (R-NH2) + m-PEG9-OTs TS Transition State [R-H2Nδ+ ... C ... OTsδ-] Reactants->TS Nucleophilic Attack (Heat/Base) Products Products Secondary Amine (R-NH-PEG) + Hot-Tosylate Salt TS->Products Leaving Group Displacement

Figure 1: The


 pathway. The amine attacks the electrophilic carbon adjacent to the tosyl group. Base is required to neutralize the generated proton.

Strategic Planning

Before initiating the experiment, evaluate these critical parameters to ensure success.

ParameterRecommendationRationale
Solvent Anhydrous DMF, DMSO, or Acetonitrile Polar aprotic solvents solvate the cation of the base, increasing the nucleophilicity of the amine. Avoid protic solvents (EtOH, Water) if possible, as they solvate the nucleophile, reducing reactivity [2].
Base DIPEA or TEA (2–5 equivalents)Essential to scavenge the proton released during the reaction. Inorganic bases (

) can be used but are less soluble in organic media.
Stoichiometry 1.2 : 1 (Amine : PEG)If the amine is inexpensive, use excess to drive the reaction. If the amine is the precious drug, use excess PEG-Tos (1.5 eq) and purify later.
Temperature 40°C – 60°C Tosyl displacement is slow at room temperature. Gentle heating significantly accelerates kinetics without degrading the PEG chain.

Detailed Protocol: Small Molecule Conjugation

Scope: Conjugation of this compound to a small molecule drug or linker containing a primary amine.

Materials
  • This compound (Store at -20°C, hygroscopic).[1]

  • Target Amine (Dry).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Workup: DCM (Dichloromethane), Brine, MgSO4.

Step-by-Step Procedure
  • Preparation:

    • Equilibrate this compound to room temperature before opening to prevent condensation.[1]

    • Dissolve the Target Amine (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under inert atmosphere (

      
       or Ar).
      
  • Activation:

    • Add DIPEA (2.0 mmol, 2.0 eq) to the amine solution. Stir for 5 minutes.

    • Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0 eq to ensure the free base is generated.

  • Reaction:

    • Add This compound (1.1 mmol, 1.1 eq) directly to the stirring solution.

    • Heat the mixture to 50°C .

    • Stir for 12–24 hours .

    • Monitoring: Check reaction progress via TLC (visualize with Dragendorff reagent for PEG or Ninhydrin for amine consumption) or LC-MS.[2]

  • Workup (Extraction Method):

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash with saturated

      
       (2 x 20 mL) to remove acidic byproducts.
      
    • Wash with Water (3 x 20 mL) to remove DMF. Crucial: DMF is miscible with water; multiple washes are needed.

    • Wash with Brine (1 x 20 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under vacuum.
      
  • Purification:

    • Precipitation (Preferred for PEG): Dissolve the crude oil in a minimum amount of DCM (~1-2 mL). Dropwise add this solution into cold Diethyl Ether (50 mL) with vigorous stirring. The PEG-conjugate should precipitate as a white/waxy solid.

    • Flash Chromatography: If precipitation is insufficient, use Silica gel chromatography. Elute with DCM:Methanol (gradient from 100:0 to 90:10).

Visualization: Experimental Workflow

Workflow Start Start: Dry Reagents Dissolve Dissolve Amine + Base (DMF, 25°C) Start->Dissolve AddPEG Add this compound (1.1 eq) Dissolve->AddPEG Heat Reaction: 50°C, 12-24h (Inert Atmosphere) AddPEG->Heat Check QC: LC-MS / TLC Heat->Check Check->Heat Incomplete Workup Workup: DCM Extraction Wash: H2O/Brine Check->Workup Complete Purify Purification: Ether Precip. or HPLC Workup->Purify Final Final Product: m-PEG9-NH-R Purify->Final

Figure 2: Decision tree and workflow for the conjugation process.

Quality Control & Analysis

Validating the formation of the secondary amine is critical.

  • Mass Spectrometry (LC-MS):

    • Look for the parent ion mass.

    • Calculation:

      
      .
      
    • Roughly, you are adding the m-PEG9 chain.[3] The this compound has a MW of ~548 Da. The "PEG9" fragment added (minus the Tosyl) contributes approximately +396 Da (assuming

      
      ). Verify the exact MW of your specific batch of this compound as suppliers vary slightly in end-capping.
      
  • NMR (

    
    ): 
    
    • Diagnostic Shift: The methylene protons adjacent to the nitrogen (

      
      ) will shift upfield compared to the starting material (
      
      
      
      ).
    • PEG Backbone: Look for the massive singlet/multiplet at

      
       3.6 ppm (PEG backbone) and the methoxy singlet at 
      
      
      
      3.3 ppm.
  • TLC Stains:

    • Ninhydrin: Primary amines turn purple/blue. Secondary amines (product) often turn faint red/orange or do not stain as intensely.

    • Dragendorff: Stains PEG chains orange/brown.

Troubleshooting

IssueProbable CauseSolution
Low Yield Reaction temp too low.Increase temp to 60°C. Tosylates are thermally stable enough to withstand this.
No Reaction Amine is protonated (Salt).Ensure enough base (DIPEA) is added to neutralize any HCl/TFA salts on the starting amine.
Hydrolysis (OH-PEG) Wet solvents.Use anhydrous DMF/DMSO.[2] Water competes with the amine to displace the Tosyl group, forming unreactive PEG-Alcohol [3].
Bis-Alkylation Amine is too nucleophilic / Excess PEG.If the primary amine is very unhindered, it might attack two PEG chains. Use a slight excess of the amine (if cheap) or slow addition of PEG-Tos.

References

  • Wawro, A. M., Muraoka, T., & Kinbara, K. (2016).[4] Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity. Polymer Chemistry, 7(13), 2379–2388. Link

  • Harris, J. M. (Ed.). (2013). Poly(ethylene glycol) Chemistry: Biotechnical and Biomedical Applications. Springer Science & Business Media. Link

  • BroadPharm. (2022).[2] Protocol for PEG NHS Ester (Analogous conditions for amine reactivity). Link

  • BiochemPEG. (2019). PEGylation Reagents Selection Guide. Link

Sources

m-PEG9-Tos reaction with thiols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Thioether Conjugation using Monodisperse m-PEG9-Tosylate

Abstract & Scope

This technical guide details the protocol for conjugating m-PEG9-Tos (Methyl-PEG9-Tosylate) to thiol-containing molecules. Unlike polydisperse PEG reagents, this compound is a discrete, monodisperse heterobifunctional linker (


 Da). It facilitates the formation of a stable thioether bond  via nucleophilic substitution (

).

Target Audience: Medicinal chemists designing PROTAC linkers, antibody-drug conjugate (ADC) researchers, and biophysicists requiring precise hydrodynamic radii modifications.

Key Advantages of this compound:

  • Bond Stability: Forms a non-reversible thioether linkage, superior to the retro-Michael addition susceptible thiosuccinimide linkage formed by maleimides.

  • Precision: Monodispersity (

    
    ) ensures a single molecular weight product, simplifying mass spectrometry characterization and regulatory CMC (Chemistry, Manufacturing, and Controls).
    
  • Leaving Group: The Tosylate (p-toluenesulfonate) group is a reliable leaving group that avoids the non-specific acylation risks associated with NHS esters.

Chemical Basis & Mechanism[1]

The reaction proceeds via a classic bimolecular nucleophilic substitution (


). The sulfhydryl group (-SH) on the target molecule must first be deprotonated to the thiolate anion (-S⁻), which acts as the nucleophile. The thiolate attacks the 

-carbon of the PEG chain, displacing the tosylate group.

Mechanism Diagram:

SN2_Mechanism Thiol Target Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base (pH 7.5-8.5) Base->Thiolate Transition Transition State [R-S ... C ... OTs]‡ Thiolate->Transition Nucleophilic Attack PEG This compound (Electrophile) PEG->Transition Product Thioether Conjugate (R-S-PEG9-m) Transition->Product Inversion Leaving Tosylate Ion (TsO⁻) Transition->Leaving Displacement

Figure 1: Mechanism of Thiol-Tosylate Substitution. The reaction requires a basic environment to generate the reactive thiolate species.

Critical Experimental Parameters

Success depends on balancing thiolate nucleophilicity against the hydrolysis of the tosylate group.

ParameterRecommended ConditionScientific Rationale
pH 7.5 – 8.5 Below pH 7.0, cysteine remains protonated (unreactive). Above pH 9.0, tosylate hydrolysis competes significantly, and disulfide formation increases.
Buffer Phosphate (PB) or HEPES Non-nucleophilic buffers are essential. Avoid Tris or Glycine at high pH, though they are less reactive toward alkyl halides than NHS esters, they can still interfere.[1]
Solvent DMF, DMSO, or Acetonitrile This compound is amphiphilic but reacts faster in polar aprotic solvents (DMF/DMSO) due to better solvation of the thiolate anion.
Stoichiometry 1.5 – 5.0 eq. PEG Use excess PEG to drive the reaction to completion, especially for valuable protein targets.
Temperature RT (20-25°C) or 37°C Tosylate is less reactive than maleimide. Overnight incubation at RT is standard. 37°C accelerates the reaction but increases oxidation risk.
Deoxygenation Essential Oxygen promotes disulfide bond formation (R-S-S-R), consuming the nucleophile. Always degas buffers.

Detailed Protocol

Workflow A: Conjugation to a Protein/Peptide (Aqueous System)

Materials:

  • Target Protein (with free cysteine).

  • This compound (dissolved in dry DMSO at 50 mg/mL).

  • Reaction Buffer: 100 mM Sodium Phosphate, 2 mM EDTA, pH 8.0 (Degassed).

  • TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.

Step-by-Step Procedure:

  • Preparation of Protein:

    • Dissolve protein in Reaction Buffer to a concentration of 1–5 mg/mL.

    • Pre-treatment:[2] If cysteines are oxidized, add TCEP (2–5 molar equivalents relative to thiol) and incubate for 30 minutes at Room Temperature (RT). TCEP is preferred over DTT as it does not compete with the tosylate reaction.

  • Reaction Initiation:

    • Calculate the required volume of this compound stock. Use a 5 to 10-fold molar excess of PEG over the thiol groups.

    • Add the PEG solution slowly to the protein solution while gently vortexing. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation:

    • Flush the headspace with Nitrogen or Argon.

    • Incubate at 25°C for 12–16 hours (Overnight) with gentle agitation. Note: Tosylate substitution is slower than maleimide addition.

  • Quenching (Optional):

    • Add excess Cysteine or Mercaptoethanol to consume unreacted PEG if immediate purification is not possible.

  • Purification:

    • Dialysis: Use a cassette with an appropriate MWCO (e.g., 3.5 kDa or 10 kDa) against PBS to remove unreacted PEG and byproducts.

    • SEC (Size Exclusion Chromatography): For higher purity, run on a Superdex 75/200 column.

Workflow B: Conjugation to Small Molecules (Organic System)

Materials:

  • Thiol-bearing small molecule.[1][3]

  • Base: DIPEA (Diisopropylethylamine) or Cs2CO3 (Cesium Carbonate).

  • Solvent: Anhydrous DMF or Acetonitrile.

Step-by-Step Procedure:

  • Setup:

    • Dissolve the thiol-linker in anhydrous DMF under Nitrogen atmosphere.

    • Add 1.2 – 1.5 equivalents of Base (DIPEA) to deprotonate the thiol.

  • Coupling:

    • Add 1.1 equivalents of this compound.

    • Stir at 40–60°C for 4–6 hours. Note: Small molecules can withstand higher temperatures, accelerating the

      
       kinetics.
      
  • Work-up:

    • Dilute with water/brine and extract into Ethyl Acetate or DCM.

    • Dry organic layer over

      
      .[3]
      
  • Purification:

    • Flash Chromatography (Silica gel). m-PEG derivatives are polar; use DCM:MeOH gradients.

Validation & Quality Control

A self-validating system requires confirmation of both the loss of reactant and formation of product.

A. Ellman’s Assay (Quantify Free Thiols)

  • Purpose: Verify that free thiols have been consumed.

  • Method: React an aliquot of the reaction mixture with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Result: A decrease in absorbance at 412 nm compared to the T0 (time zero) control indicates successful conjugation.

  • Protocol Link: See References [1, 2].

B. MALDI-TOF or LC-MS

  • Purpose: Confirm molecular weight shift.

  • Expected Shift: The addition of m-PEG9 adds approximately 400–420 Da (depending on the exact structure of the methoxy/linker end, calculate exact mass based on

    
     fragment addition).
    
  • Advantage of m-PEG9: Because it is monodisperse, you will see a distinct single peak shift, not a broad Gaussian distribution typical of large PEGs.

Experimental Workflow Diagram:

Workflow Start Start: Thiol-Molecule PreTx Reduction (TCEP) Remove Disulfides Start->PreTx Mix Add this compound (pH 8.0, 5-10x Excess) PreTx->Mix Incubate Incubate 12-16h @ 25°C Mix->Incubate Check QC: Ellman's Test Incubate->Check Check->Incubate Free -SH > 5% Purify Purification (Dialysis/HPLC) Check->Purify Free -SH < 5% Final Final Conjugate Purify->Final

Figure 2: Experimental workflow for protein PEGylation using this compound.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conjugation Yield pH too low (< 7.0)Adjust buffer to pH 8.[2][4]0. Thiolate anion is required for reaction.
Low Conjugation Yield Oxidized ThiolsEnsure TCEP is present. Verify reagents are fresh.
Precipitation Hydrophobic Core ExposureReduce DMSO concentration. Add trace detergent (Tween-20) if compatible.
Disulfides (Dimerization) Oxygen presenceDegas all buffers strictly. Perform reaction under

.
Hydrolysis of PEG High pH (> 9.[2]5)Maintain pH < 9.[1][2][3][4][5]0. Tosylate is sensitive to strong hydroxide attack.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77. Link

  • Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Retrieved from

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 18: PEGylation and Synthetic Polymer Modification. Link

  • Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476. Link

  • BroadPharm. (n.d.). PEGylation Reagents and Protocols. Retrieved from

Sources

Precision Surface Engineering: m-PEG9-Tos Functionalization of Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: m-PEG9-Tos in nanoparticle functionalization Content Type: Application Notes and Protocols

Abstract

The functionalization of nanoparticles (NPs) with polyethylene glycol (PEG), or PEGylation, is a critical strategy in nanomedicine to enhance colloidal stability, reduce immunogenicity, and prolong systemic circulation.[1][2][3][4][5] While polydisperse PEGs have historically dominated this field, the emergence of discrete PEGs (dPEGs)—such as This compound (Methoxy-PEG9-Tosylate) —offers unprecedented control over surface architecture. This guide details the application of this compound as a precision alkylating agent for amine- and thiol-functionalized nanoparticles. Unlike conventional NHS-ester PEGylation which forms amide bonds, this compound facilitates stable alkyl linkage formation via nucleophilic substitution (


), providing a robust alternative for creating "stealth" nanoparticles with defined hydrodynamic radii.

Introduction: The Discrete Advantage

In high-stakes drug delivery applications, the heterogeneity of polydisperse PEGs (e.g., PEG 2000, which is a Gaussian distribution of chain lengths) introduces batch-to-batch variability that complicates regulatory approval and pharmacokinetic profiling.

This compound is a single molecular entity (


 Da) containing exactly 9 ethylene glycol units.
  • Structure:

    
     (where OTs is the p-toluenesulfonate group).
    
  • Reactivity: The tosylate group is an excellent leaving group, making the molecule a potent electrophile. It reacts specifically with nucleophiles (primary amines, thiols, hydroxyls) to form stable ether, thioether, or secondary amine bonds.

Mechanistic Insight: Alkylation vs. Acylation

Most PEGylation protocols utilize PEG-NHS esters to react with amines, forming an amide bond. While effective, amide bonds can be susceptible to enzymatic hydrolysis in vivo. This compound, conversely, acts as an alkylating agent .

  • Reaction:

    
    
    
  • Outcome: The resulting secondary amine linkage is chemically stable and retains basicity (protonatable at physiological pH), which can be advantageous for cellular uptake or endosomal escape strategies.

Mechanism of Action

The functionalization proceeds via a bimolecular nucleophilic substitution (


) mechanism. The nucleophile on the nanoparticle surface attacks the carbon alpha to the tosylate oxygen, displacing the tosylate anion.
DOT Diagram: Reaction Mechanism

SN2_Mechanism cluster_conditions Conditions NP_Nu NP Surface Nucleophile (Amine/Thiol) TS Transition State [Nu...C...OTs] NP_Nu->TS Attack PEG_Tos This compound (Electrophile) PEG_Tos->TS Substrate Product Functionalized NP (NP-Nu-PEG9-m) TS->Product Inversion Leaving Tosylate Anion (Leaving Group) TS->Leaving Displacement cond Solvent: DMF/DMSO Base: DIPEA/TEA Temp: 40-60°C

Caption:


 reaction pathway showing the displacement of the Tosylate leaving group by a surface nucleophile.

Application Note: Critical Considerations

Solvent Compatibility

This compound is amphiphilic but reacts best in polar aprotic solvents (DMF, DMSO) where nucleophilicity is enhanced. For nanoparticles that are strictly water-soluble, a co-solvent system (e.g., 50% Buffer / 50% DMSO) is recommended, provided the NP core is stable.

Stoichiometry & Steric Hindrance

Because m-PEG9 is short (~3-4 nm extended length), it is less prone to the "mushroom" steric hindrance seen with high MW PEGs. This allows for high-density grafting .

  • Recommendation: Use a 10-50 molar excess of this compound relative to surface reactive sites to drive the reaction to completion.

Stability of the Linkage
  • Amine-PEG linkage: Extremely stable against hydrolysis; retains positive charge character.

  • Thiol-PEG linkage (Thioether): Stable, non-reducible (unlike disulfides).

Experimental Protocols

Protocol A: PEGylation of Amine-Functionalized Silica/Magnetic Nanoparticles

Objective: Covalent attachment of m-PEG9 to


-terminated nanoparticles (e.g., APTES-coated Silica or Iron Oxide).
Reagents Required
ReagentSpecificationRole
Nanoparticles Amine-functionalized (

-NP)
Substrate
This compound >95% Purity, DiscreteAlkylating Agent
Solvent Anhydrous DMF or DMSOReaction Medium
Base Diisopropylethylamine (DIPEA) or Triethylamine (TEA)Proton Scavenger
Wash Buffer Ethanol and PBS (pH 7.4)Purification
Step-by-Step Procedure
  • Preparation:

    • Centrifuge 10 mg of Amine-NPs to pellet. Remove supernatant.

    • Resuspend NPs in 2 mL of anhydrous DMF via ultrasonication (5 mins) to ensure monodispersity.

  • Activation:

    • Add DIPEA to the suspension (Final concentration: 10 mM) to ensure surface amines are deprotonated.

  • Reaction:

    • Dissolve This compound in minimal DMF. Add to the NP suspension.[5][6][7]

    • Ratio: Target a 20:1 molar excess of PEG over estimated surface amines.

    • Note: If surface amine density is unknown, use 0.5 mg this compound per mg of NP as a starting point.

  • Incubation:

    • Seal the reaction vessel under inert gas (

      
       or Ar) if possible.
      
    • Incubate at 50°C - 60°C for 12 - 24 hours with continuous gentle stirring.

    • Why Heat? Alkylation of amines by tosylates is slower than acylation; heat provides the necessary activation energy.

  • Purification:

    • Centrifuge the mixture to pellet NPs. Discard supernatant (contains unreacted PEG and Tosylate).

    • Wash 3x with Ethanol to remove organic contaminants.

    • Wash 3x with PBS or DI water.

  • Storage:

    • Resuspend in storage buffer (PBS) at 4°C.

Protocol B: PEGylation of Thiol-Functionalized Gold Nanoparticles

Objective: Reaction of this compound with cysteamine-capped or thiol-ligand AuNPs. Note: Direct reaction of Tosylate with bare Gold (Au) is not standard; this protocol assumes a thiol or amine ligand is already present on the AuNP, or the user is converting this compound to m-PEG9-SH in situ (less common). Here, we assume the AuNP is capped with a nucleophile (e.g., 4-aminothiophenol or cysteamine).

  • Buffer Exchange: Transfer AuNPs into a compatible buffer (e.g., Borate buffer pH 8.5) or DMSO mixture.[5]

  • Reaction: Add this compound (50x molar excess).

  • Conditions: Incubate at 40°C for 24 hours.

  • Purification: Dialysis (MWCO 3.5 kDa) against water for 48 hours to remove excess PEG and displaced tosylate ions.

Quality Control & Characterization

After functionalization, the success of the protocol must be validated.

MethodExpected ChangeRationale
DLS (Dynamic Light Scattering) Slight increase in Hydrodynamic Diameter (

)
Addition of PEG9 layer (~1-2 nm increase).
Zeta Potential Shift towards neutral (or less positive)Masking of surface amines; shielding of surface charge.
FT-IR Spectroscopy Appearance of C-O-C stretch (~1100

)
Signature of the PEG ether backbone.
Ninhydrin Assay Reduced color intensityQuantitative reduction in free surface amines.
DOT Diagram: Workflow Summary

Workflow Start Start: Amine-NPs (Dry or in Buffer) Solvent Solvent Exchange (Into DMF/DMSO) Start->Solvent React Add this compound + Base (Heat to 50°C, 12-24h) Solvent->React Wash Purification (Centrifugation/Dialysis) React->Wash QC QC: Zeta Potential & DLS Wash->QC

Caption: Operational workflow for the chemical conjugation of this compound to nanoparticles.

Troubleshooting Guide

  • Issue: Aggregation during reaction.

    • Cause: Loss of electrostatic repulsion before steric stabilization takes over.

    • Solution: Add PEG dropwise; ensure rigorous sonication during addition; reduce particle concentration.

  • Issue: Low conjugation efficiency.

    • Cause: Hydrolysis of Tosylate (slow, but possible in hot water) or insufficient base.

    • Solution: Ensure anhydrous solvents are used for the reaction phase.[7] Increase temperature to 60°C. Verify DIPEA quality.

  • Issue: Difficulty resuspending after centrifugation.

    • Cause: "Hard pellet" formation.

    • Solution: Use lower centrifugation speeds or switch to dialysis for purification.

References

  • Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions. Biomaterials, 22(5), 405-417. [Link]

  • Jokerst, J. V., et al. (2011). Nanoparticle PEGylation for imaging and therapy.[5][6][8] Nanomedicine, 6(4), 715-728. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Zalipsky, S. (1995). Functionalized Poly(ethylene glycols) for Preparation of Biologically Relevant Conjugates. Bioconjugate Chemistry, 6(2), 150-165. [Link]

Sources

Technical Deep Dive: m-PEG9-Tos as a Solubility Enhancer in ADC Payload Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrophobicity Challenge in ADCs

In the development of Antibody-Drug Conjugates (ADCs), the physicochemical properties of the cytotoxic payload are as critical as its potency. Many next-generation warheads—such as Pyrrolobenzodiazepines (PBDs), Duocarmycins, and Tubulysins—are highly hydrophobic. This lipophilicity presents a dual failure mode:

  • Aggregation: Hydrophobic payloads can cause the antibody to aggregate, leading to rapid hepatic clearance and immunogenicity.

  • Poor Pharmacokinetics (PK): High hydrophobicity increases non-specific uptake by healthy tissues, narrowing the therapeutic window.

m-PEG9-Tos represents a precision tool to solve this problem. It is a heterobifunctional, discrete PEG reagent used not to bridge the antibody and drug, but to modify the payload itself. By attaching a defined, monodisperse PEG9 tail to the payload (or the linker-payload intermediate), researchers can "mask" the hydrophobicity of the warhead without altering its biological mechanism of action.

Why this compound?
  • Discrete Purity (dPEG®): Unlike polydisperse PEGs, m-PEG9 has a single molecular weight (~582.7 Da). This monodispersity simplifies CMC (Chemistry, Manufacturing, and Controls) regulatory filings by eliminating batch-to-batch polymer variability.

  • Tosylate Chemistry: The Tosyl (p-toluenesulfonyl) group is a versatile leaving group that allows for precise

    
     nucleophilic substitution by amines, thiols, or azides, enabling the formation of stable alkyl or thioether bonds.
    

Chemical Basis & Mechanism[1]

The utility of this compound relies on the reactivity of the sulfonate ester. The tosylate group turns the hydroxyl end of the PEG chain into an excellent leaving group, facilitating attack by nucleophiles present on the drug or linker scaffold.

Reaction Pathway

The general reaction involves the displacement of the Tosylate (OTs) by a nucleophile (Nu) under basic conditions:



Key Nucleophiles:

  • Primary Amines (

    
    ):  Forms a secondary amine linkage.[1]
    
  • Azides (

    
    ):  Displaces Tosylate to form m-PEG9-Azide (for Click Chemistry applications).
    
  • Thiols (

    
    ):  Forms a stable thioether bond.
    
Mechanistic Diagram: Payload Hydrophilicity Engineering

The following diagram illustrates how this compound integrates into the ADC development workflow to prevent aggregation.

ADC_Payload_Engineering Hydrophobic_Payload Hydrophobic Payload (e.g., PBD dimer) Reaction Nucleophilic Substitution (SN2 Reaction) Hydrophobic_Payload->Reaction Nucleophile (NH2/SH) mPEG9_Tos This compound (Solubility Modifier) mPEG9_Tos->Reaction Leaving Group (OTs) Pegylated_Payload PEGylated Payload (Hydrophilic Shield) Reaction->Pegylated_Payload Stable Bond Formation ADC_Assembly ADC Conjugation (Linker-Antibody) Pegylated_Payload->ADC_Assembly Outcome Outcome: Reduced Aggregation Extended Half-life ADC_Assembly->Outcome

Figure 1: Workflow for modifying hydrophobic payloads with this compound to improve ADC stability.

Experimental Protocols

Protocol A: Synthesis of m-PEG9-Amine-Payload (Direct Alkylation)

This protocol describes the attachment of this compound to a drug linker intermediate containing a primary amine. This creates a secondary amine linkage, which is stable in circulation.[2]

Reagents Required:

  • This compound (High Purity >95%)

  • Target Molecule (Amine-containing Payload or Linker)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (Potassium Carbonate)
    

Step-by-Step Procedure:

  • Preparation:

    • Dissolve the Amine-containing Target Molecule (1.0 eq) in anhydrous DMF under nitrogen atmosphere.

    • Concentration should be approximately 0.1 M to 0.2 M to promote kinetics.

  • Activation:

    • Add DIPEA (2.0 – 3.0 eq) to the solution. Stir for 10 minutes at room temperature to ensure deprotonation of the amine salt if present.

  • Addition:

    • Dissolve this compound (1.2 – 1.5 eq) in a minimal volume of anhydrous DMF.

    • Add the this compound solution dropwise to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 50°C – 60°C .

    • Note: Tosylate displacement by amines is slower than NHS-ester reactions. Heat is often required to drive the reaction to completion.

    • Monitor via LC-MS or TLC. Reaction time is typically 12 – 24 hours .

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM.

    • Wash with water (x3) and brine (x1) to remove DMF and excess PEG (if water-soluble).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify using Flash Column Chromatography (Silica gel) or Preparative HPLC depending on the polarity of the product.

Protocol B: Conversion to m-PEG9-Azide (For Click Chemistry)

If the payload contains an Alkyne (e.g., DBCO or terminal alkyne), convert this compound to m-PEG9-Azide first.

  • Reaction: Dissolve this compound (1.0 eq) and Sodium Azide (

    
    , 1.5 eq) in DMF.
    
  • Conditions: Heat to 80°C for 4-6 hours.

  • Workup: Dilute with ether, wash with water, and concentrate.

  • Usage: React the resulting m-PEG9-Azide with an Alkyne-functionalized payload using Copper-Catalyzed Click (CuAAC) or Strain-Promoted Click (SPAAC).

Analytical Characterization & QC

Validating the conjugation is essential. The shift in molecular weight and change in polarity are key indicators.

Analytical MethodPurposeExpected Result
LC-MS (ESI) Confirm IdentityMass shift of +428 Da (approx mass of PEG9 unit minus leaving group) relative to the payload.
H-NMR (

or

)
Structural VerificationAppearance of strong PEG backbone peak at

3.5-3.7 ppm (multiplet) and singlet methoxy cap at

3.3 ppm. Disappearance of aromatic Tosyl peaks (

7.4, 7.8 ppm).
RP-HPLC Purity AnalysisThe PEGylated product will typically elute earlier (lower retention time) than the hydrophobic payload on a C18 column due to increased polarity.
QC Decision Tree

Use this logic flow to troubleshoot synthesis issues.

QC_Workflow Start Analyze Reaction Mixture (LC-MS) Check_Mass Target Mass Observed? Start->Check_Mass Yes_Mass Check Conversion % Check_Mass->Yes_Mass Yes No_Mass Check Reactants Check_Mass->No_Mass No High_Conv Proceed to Purification (Prep-HPLC) Yes_Mass->High_Conv >90% Low_Conv Troubleshoot: 1. Increase Temp (up to 70°C) 2. Add Catalyst (NaI) 3. Check Anhydrous Conditions Yes_Mass->Low_Conv <50%

Figure 2: Quality Control Decision Tree for this compound Conjugation.

Critical Considerations

The "Finkelstein" Catalyst

If the reaction between this compound and the amine is sluggish, add Sodium Iodide (NaI) (0.1 eq) to the reaction. This converts the Tosylate in situ to an Iodide (m-PEG9-I), which is a significantly better leaving group, accelerating the reaction rate (Finkelstein reaction).

Impact on DAR (Drug-Antibody Ratio)

Using this compound allows for higher DARs.[3] Typically, hydrophobic payloads limit DAR to 2-4 due to aggregation. PEG masking can enable DAR 8 constructs that remain soluble in aqueous formulation buffers.

Stability

The ether linkages in the PEG chain and the secondary amine formed upon substitution are metabolically stable. Unlike ester-linked PEGs, this modification will not prematurely degrade in plasma.

References

  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell, 9(1), 33-46. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Conversion of Alcohols to Good Leaving Groups.[4] Retrieved from [Link]

  • Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical Cancer Research, 10(20), 7063-7070. Retrieved from [Link]

Sources

Advanced Purification Protocols for m-PEG9-Tos Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PEG-09

Abstract

The conjugation of discrete methyl-polyethylene glycol (m-PEG9) via tosylate (Tos) activation is a precision engineering strategy used to enhance the solubility and pharmacokinetic profiles of small molecules and peptides. Unlike polydisperse polymers, m-PEG9 is a single molecular weight species (


 Da), allowing for exact structural characterization. However, the purification of m-PEG9 conjugates presents unique challenges due to the amphiphilic nature of the PEG chain and the lack of UV chromophores in the backbone. This guide details the purification of m-PEG9 conjugates, focusing on the removal of hydrolysis byproducts (m-PEG9-OH) and unreacted reagents using Orthogonal Chromatography and Dual-Detector systems.

Reaction Chemistry & Impurity Profile

To purify the conjugate, one must first understand the mixture composition. The m-PEG9-Tos reagent functions as an electrophile in an


 nucleophilic substitution reaction.
The Reaction Pathway

The tosylate group (p-toluenesulfonate) is an excellent leaving group, displaced by a nucleophile (Target-Nu) such as an amine (


), thiol (

), or hydroxyl (

).

Primary Impurity: Hydrolysis. In the presence of trace water and base, the Tosylate group is displaced by hydroxide, forming m-PEG9-OH . This byproduct is chemically similar to the starting material but non-reactive, and it often co-elutes with the product in standard chromatography if not specifically addressed.

Visualization: Reaction & Impurity Logic

ReactionPath Reagent This compound (Electrophile) Product m-PEG9-Conjugate (Product) Reagent->Product + Target (SN2) Impurity m-PEG9-OH (Hydrolysis Byproduct) Reagent->Impurity + H2O (Hydrolysis) Leaving Tosylate Ion (Leaving Group) Reagent->Leaving Target Target Molecule (Nucleophile) Target->Product

Figure 1: Reaction pathway showing the competition between the desired conjugation and the hydrolysis side-reaction.

Detection Strategy: The "Dual-Detector" Requirement

A critical failure point in PEG purification is relying solely on UV absorbance.

  • The Problem: The m-PEG9 chain is transparent to UV light. While the Tosylate group absorbs UV (261 nm), it is lost during the reaction. If your target molecule has weak UV absorbance, the conjugate will be nearly invisible.

  • The Solution: Use ELSD (Evaporative Light Scattering Detection) or CAD (Charged Aerosol Detection) in series with UV.

DetectorDetectsRole in Protocol
UV-Vis (214/254/280 nm) Target Molecule, Tosylate groupQuantifies the conjugate (if target is UV-active) and tracks removal of free Tosylate.
ELSD / CAD PEG Backbone, PEG-OH, Non-UV TargetsMandatory. Visualizes the "invisible" m-PEG9-OH impurity and unreacted PEG.

Purification Protocols

Protocol A: Small Molecule & Peptide Conjugates (RP-HPLC)

Best for: Hydrophobic targets where the addition of m-PEG9 significantly alters polarity.

Principle: Reversed-Phase HPLC separates based on hydrophobicity. The m-PEG9 chain is moderately polar.

  • Order of Elution (Typical C18): Free m-PEG9-OH (Early)

    
     m-PEG9-Conjugate (Middle) 
    
    
    
    Unreacted Target (Late).

Step-by-Step:

  • Column Selection: C18 or C8 analytical/semi-prep column (e.g., 5

    
    m, 100 
    
    
    
    ).
  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA (or Formic Acid).

    • Solvent B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Gradient:

    • Start at 5% B to flush salts.

    • Ramp 5%

      
       60% B over 30 minutes. (Slope is critical; shallow gradients separate PEG-OH from Conjugate).
      
  • Fraction Collection:

    • Trigger collection based on the ELSD signal , not just UV.

    • Note: m-PEG9-OH usually elutes earlier than the conjugate if the target is hydrophobic.

Protocol B: Charged Targets (Ion Exchange Chromatography - IEX)

Best for: Charged peptides or proteins where m-PEG9 is neutral.

Principle: Since m-PEG9 is uncharged, unreacted PEG and PEG-OH will not bind to the IEX column, while the charged conjugate will. This is the most robust method for removing excess PEG.

Step-by-Step:

  • Selection:

    • Cation Exchange (CEX):[2] If Target is basic (e.g., Arginine-rich peptide).

    • Anion Exchange (AEX): If Target is acidic.

  • Loading: Dilute reaction mixture in low-salt buffer (e.g., 20 mM Sodium Acetate, pH 4.0 for CEX).

  • Wash: Flow through 5-10 column volumes (CV) of loading buffer.

    • Result: m-PEG9-OH and unreacted this compound flow through (void volume).

  • Elution: Apply a salt gradient (0

    
     1.0 M NaCl).
    
    • Result: Pure m-PEG9-Conjugate elutes as salt increases.

Protocol C: Liquid-Liquid Extraction (Pre-Purification)

Best for: Removing bulk PEG from highly hydrophobic small molecule targets before HPLC.

Method:

  • Dissolve crude mixture in Dichloromethane (DCM).

  • Wash with dilute aqueous HCl (removes amine reactants) or Brine.

  • Critical Step: If the product is very hydrophobic, wash with water. m-PEG9 is water-soluble; if the conjugate is lipophilic enough, it stays in DCM while free PEG partitions into water.

Workflow Decision Tree

DecisionTree Start Crude m-PEG9 Conjugate Mixture Q1 Is the Target Charged? Start->Q1 IEX Method: Ion Exchange (IEX) (Best Purity) Q1->IEX Yes (Peptide/Protein) Q2 Target Size? Q1->Q2 No (Neutral/Hydrophobic) Mechanism1 PEG flows through; Conjugate binds. IEX->Mechanism1 RPHPLC Method: RP-HPLC (C18) Q2->RPHPLC Small Molecule (<1kDa) SEC Method: Size Exclusion / Dialysis Q2->SEC Macromolecule (>5kDa) Mechanism2 Separate by Hydrophobicity. Requires ELSD. RPHPLC->Mechanism2 Mechanism3 Separate by Size (Target > 5kDa) SEC->Mechanism3

Figure 2: Decision matrix for selecting the optimal purification strategy based on target properties.

Analytical Validation

Post-purification, purity must be verified.

  • Mass Spectrometry (ESI-MS):

    • Look for the specific mass shift. m-PEG9 adds exactly +396.47 Da (assuming

      
       addition minus leaving group, varies by linkage).
      
    • Advantage of Discrete PEG: You will see a single peak, not a Gaussian bell curve typical of polymeric PEG. If you see +44 Da series satellites, your reagent was not pure discrete PEG.

  • HPLC-ELSD:

    • Re-inject the pure fraction. Ensure no peak exists at the retention time of the m-PEG9-OH standard.

Troubleshooting

  • Issue: Conjugate co-elutes with m-PEG9-OH on C18.

    • Fix: Change the organic modifier. If using Acetonitrile, switch to Methanol (changes selectivity). Or, flatten the gradient slope (e.g., 0.5% B per minute).

  • Issue: Low Yield.

    • Fix: Check for hydrolysis during purification. Tosylate conjugates (if the Tosylate is still attached) are unstable in basic buffers. Keep pH < 7 during workup.

References

  • Waters Corporation. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC with ELSD. (Demonstrates the necessity of ELSD for PEG detection). Link

  • Agilent Technologies. High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD. (Protocols for gradient elution of PEGs). Link

  • BOC Sciences. PEGylated Protein Purification Techniques. (Overview of IEX and HIC for conjugate cleanup).

  • Master Organic Chemistry. Nucleophilic Substitution (SN2) Mechanisms. (Foundational chemistry for Tosylate displacement). Link

  • National Institutes of Health (NIH). Single molecular weight discrete PEG compounds: emerging roles. (Discusses the advantages of discrete PEG over polydisperse mixtures). Link

Sources

Application Note: Precision Engineering of Stealth Liposomes using m-PEG9-Tos

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for utilizing m-PEG9-Tos (Methoxy-PEG9-Tosylate), a discrete and monodisperse polyethylene glycol derivative, to engineer "stealth" liposomes. Unlike conventional polydisperse PEG2000, m-PEG9 (approx. 400 Da) offers precise molecular definition, reduced steric bulk, and exact surface passivation.[1] This protocol focuses on the chemical synthesis of the mPEG9-DSPE lipid conjugate via nucleophilic substitution and its subsequent incorporation into liposomal bilayers to evade reticuloendothelial system (RES) clearance while maintaining a compact hydrodynamic radius.

Introduction & Mechanistic Rationale

The Role of Discrete PEG (dPEG) in Stealth Technology

Standard "stealth" liposomes rely on polydisperse PEG (MW 2000–5000) to create a hydrated steric barrier (the "brush" regime) that repels opsonins. However, large polydisperse PEGs can:

  • Hinder the binding of targeting ligands (antibodies/peptides) due to excessive steric shielding.[1]

  • Introduce heterogeneity in formulation characterization.

  • Significantly increase the hydrodynamic diameter of small liposomes (<80 nm).

This compound provides a discrete alternative.[1] With exactly 9 ethylene glycol units, it creates a thin, uniform hydration layer.[1] The Tosylate (Tos) group acts as an efficient leaving group, facilitating the alkylation of nucleophiles (such as the primary amine of DSPE lipids) to form stable conjugates without the instability associated with ester linkages.

Chemical Mechanism: Nucleophilic Substitution

The core chemistry involves the displacement of the Tosylate group (p-Toluenesulfonate) by the primary amine of DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine). This


 reaction results in a stable secondary amine linkage between the PEG chain and the lipid anchor.

ReactionScheme PEG This compound (Electrophile) Cond Base (TEA) 50°C, 12-24h Solvent: CHCl3/MeOH PEG->Cond DSPE DSPE-NH2 (Nucleophile) DSPE->Cond Conjugate m-PEG9-NH-DSPE (Stealth Lipid) Cond->Conjugate SN2 Alkylation Byproduct HOTs (Salt) Cond->Byproduct

Figure 1: Reaction scheme for the synthesis of mPEG9-DSPE lipid conjugate via tosylate displacement.

Experimental Protocol: Synthesis of mPEG9-DSPE

Objective: Synthesize the stealth lipid component prior to liposome formulation. Direct reaction on pre-formed liposomes is inefficient for this chemistry.[1]

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • This compound (High purity >95%)[1]

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)[1][2]

  • Triethylamine (TEA) (Base catalyst)[1]

  • Solvents: Anhydrous Chloroform (

    
    ) and Methanol (
    
    
    
    )[1]
  • Purification: Dialysis tubing (MWCO 500-1000 Da) or Precipitation solvent (Diethyl ether).[1]

Step-by-Step Synthesis
  • Solubilization:

    • Dissolve 100 mg of DSPE (approx. 0.13 mmol) in 3 mL of anhydrous Chloroform/Methanol (2:1 v/v). Heating to 40°C may be required to fully dissolve the lipid.[1]

    • Dissolve This compound (1.5 molar equivalents, approx. 110 mg) in 1 mL of the same solvent mixture.

  • Activation & Reaction:

    • Add Triethylamine (TEA) (3.0 molar equivalents relative to DSPE) to the lipid solution to deprotonate the amine.

    • Add the this compound solution dropwise to the DSPE solution under stirring.

    • Incubation: Purge the vial with Nitrogen/Argon, seal tightly, and stir at 50°C for 24 hours .

    • Note: Tosylates are less reactive than NHS esters; elevated temperature and time are critical for high yield.[1]

  • Purification (Precipitation Method):

    • Rotary evaporate the reaction mixture to a reduced volume (~0.5 mL).

    • Add the concentrate dropwise into 20 mL of cold Diethyl Ether under vigorous stirring. The lipid-PEG conjugate should precipitate, while unreacted PEG-Tos (soluble in ether) and TEA remain in the supernatant.

    • Centrifuge at 4000 x g for 10 mins. Discard supernatant.

    • Wash the pellet 2x with cold ether.[1]

    • Dry the pellet under vacuum.[1]

  • Validation:

    • Analyze via MALDI-TOF MS or H-NMR .[1] Look for the disappearance of the tosyl aromatic protons (7.3–7.8 ppm) and the shift of the lipid headgroup signals.

Protocol: Formulation of Stealth Liposomes

Objective: Incorporate the synthesized mPEG9-DSPE into a stable liposomal bilayer.

Lipid Composition (Standard Stealth Formulation)
ComponentMolar RatioFunction
HSPC (Hydrogenated Soy PC)55Structural Lipid (High

)
Cholesterol 40Membrane Stabilizer/Rigidity
mPEG9-DSPE (Synthesized)5Stealth/Passivation Layer
Formulation Steps (Thin Film Hydration)
  • Film Formation:

    • Combine HSPC, Cholesterol, and mPEG9-DSPE in Chloroform at the specified molar ratios (e.g., 55:40:5).

    • Evaporate solvent using a rotary evaporator (45°C) to form a thin, uniform lipid film.[1]

    • Desiccate under vacuum for >4 hours to remove trace solvent.[1]

  • Hydration:

    • Hydrate the film with PBS (pH 7.4) or the drug solution (if passive loading) at 60°C (above the phase transition temperature of HSPC).

    • Vortex vigorously for 30 minutes to form Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion):

    • Pass the MLV suspension through a polycarbonate membrane (100 nm pore size) 11–15 times using a mini-extruder.[1]

    • Maintain temperature at 60–65°C during extrusion.[1]

  • Purification:

    • Remove unencapsulated drug (if applicable) using a PD-10 desalting column or dialysis (MWCO 10-20 kDa).[1]

Characterization & Quality Control

Critical Quality Attributes (CQAs)
ParameterMethodTarget Specification
Particle Size (Z-avg) Dynamic Light Scattering (DLS)80 – 110 nm
Polydispersity Index (PDI) DLS< 0.1 (Strict monodispersity)
Zeta Potential ELS-5 to -15 mV (Near neutral)
PEG Density Colorimetric Assay (Iodine)~5 mol% incorporation
Workflow Visualization

Workflow cluster_0 Phase 1: Conjugate Synthesis cluster_1 Phase 2: Liposome Assembly Step1 React this compound + DSPE (50°C, 24h) Step2 Purify mPEG9-DSPE (Ether Precipitation) Step1->Step2 Step3 Mix Lipids (HSPC : Chol : mPEG9-DSPE) Step2->Step3 Incorporate Conjugate Step4 Thin Film Hydration (>60°C) Step3->Step4 Step5 Extrusion (100 nm Membrane) Step4->Step5 Final m-PEG9 Stealth Liposomes (Ready for In Vivo/In Vitro use) Step5->Final

Figure 2: Complete workflow from chemical conjugation to liposome extrusion.

Troubleshooting & Optimization

  • Low Conjugation Yield: The tosylate leaving group is susceptible to hydrolysis.[1] Ensure all solvents are anhydrous and the reaction is kept under an inert atmosphere (

    
    ). If yield remains low, increase temperature to 60°C or switch to a stronger non-nucleophilic base (e.g., DIPEA).[1]
    
  • Liposome Aggregation: m-PEG9 provides a thinner steric barrier than PEG2000.[1] If aggregation occurs in high-salt buffers (PBS), increase the molar percentage of mPEG9-DSPE to 7-10% or ensure the Zeta potential is slightly negative to add electrostatic repulsion to the steric stabilization.

  • Incomplete Solubility: DSPE is difficult to dissolve.[1] Always use a Chloroform/Methanol mixture (not pure Chloroform) and heat.[1]

References

  • Discrete PEGylation Reagents: this compound Chemical Properties and Reactivity. DC Chemicals.[1] Link

  • Stealth Liposome Mechanism: Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery.[1][3] Biochempeg.[1][4] Link

  • PEG-Lipid Synthesis: Synthesis of DSPE-PEG conjugates via nucleophilic substitution.[1] Bio-protocol.[1][4][2] Link

  • Tosylate Chemistry: Tosyl group reactivity and applications in organic synthesis. Wikipedia.[1] Link

  • Liposome Formulation: Preparation of Liposomes: Thin Film Hydration Method.[1] Encapsula NanoSciences. Link

Sources

Validation & Comparative

Technical Guide: m-PEG9-Tos vs. m-PEG9-NHS for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers selecting between m-PEG9-Tos (Tosylate) and m-PEG9-NHS (N-Hydroxysuccinimide) , the decision dictates the reaction mechanism, kinetics, and the physicochemical properties of the final conjugate.

  • Select m-PEG9-NHS if your priority is rapid, highly selective conjugation to primary amines (Lysine, N-terminus) under mild physiological conditions. It is the industry standard for protein PEGylation but suffers from hydrolytic instability.

  • Select this compound if you require a stable, robust alkylating agent that retains the positive charge of the amine or if you are performing synthetic linker chemistry. It is significantly more stable in storage but requires more forcing reaction conditions (higher pH/temperature) and offers broader (less specific) reactivity toward nucleophiles (amines, thiols, hydroxyls).

Part 1: Mechanistic Foundations

Understanding the underlying organic chemistry is critical for predicting conjugate behavior. The fundamental difference lies in the reaction type: Acylation (NHS) versus Alkylation (Tos) .

Reaction Pathways
  • m-PEG9-NHS (Acylation): Reacts via Nucleophilic Acyl Substitution. The amine attacks the carbonyl carbon, displacing the NHS group.[1] This forms a stable Amide bond .[1][2][3][4][]

    • Critical Consequence: The basicity of the amine is lost. The resulting amide is neutral. This can alter the isoelectric point (pI) and surface charge of the protein.

  • This compound (Alkylation): Reacts via

    
     Nucleophilic Substitution. The nucleophile (amine/thiol) attacks the carbon alpha to the oxygen, displacing the Tosylate group (a stable leaving group). This forms a Secondary Amine  (or Thioether).
    
    • Critical Consequence: The basicity of the amine is retained . The resulting secondary amine remains protonated at physiological pH, maintaining the protein's solubility profile.

ReactionMechanism Start_NHS m-PEG9-NHS (Activated Ester) Inter_NHS Tetrahedral Intermediate Start_NHS->Inter_NHS Acylation (Fast) Start_Tos This compound (Alkyl Sulfonate) Prod_Tos PEG-Amine Conjugate (Cationic Linkage) Start_Tos->Prod_Tos SN2 Alkylation (Slow) Byprod_Tos Tosylate Ion (Leaving) Start_Tos->Byprod_Tos Target_Amine Primary Amine (Protein-NH2) Target_Amine->Inter_NHS Target_Amine->Prod_Tos Prod_NHS PEG-Amide Conjugate (Neutral Linkage) Inter_NHS->Prod_NHS Elimination Byprod_NHS NHS Group (Leaving) Inter_NHS->Byprod_NHS

Figure 1: Mechanistic divergence between NHS acylation and Tosylate alkylation. Note the charge retention in the Tosylate pathway.

Part 2: Comparative Performance Analysis

The following data synthesizes experimental behaviors of PEG9 spacers (approx. 400 Da) functionalized with these groups.

Stability and Kinetics Matrix
Featurem-PEG9-NHS EsterThis compound (Tosylate)
Primary Reactivity Primary Amines (

)
Broad Nucleophiles (

,

,

)
Reaction Type Acylation (Forms Amide)Alkylation (Forms

Amine/Thioether)
Hydrolysis Half-life Low: < 20 min @ pH 8.6; ~4 hrs @ pH 7.0High: Stable for days in aqueous buffer
Reaction Kinetics Fast: 15 min – 2 hoursSlow: 12 – 24 hours (often requires heat)
Optimal pH 7.2 – 8.58.5 – 9.5 (for amines)
Charge Effect Neutralizes positive charge (Lysine

Amide)
Retains positive charge (Lysine


Amine)
Selectivity High (Amine specific)Moderate (Cross-reacts with thiols/hydroxyls)
Expert Insight: The Hydrolysis Trap

A common failure mode with m-PEG9-NHS is "dead" reagent. NHS esters hydrolyze rapidly in water.

  • Data Point: At pH 8.0 and 25°C, the half-life of an NHS ester is approximately 1 hour. If you dissolve the reagent in buffer and wait 30 minutes before adding protein, ~30% of your reagent is deactivated [1].

  • Contrast:This compound is effectively immune to spontaneous hydrolysis at neutral pH, making it an excellent choice for complex, multi-step synthesis where the reagent must survive prolonged aqueous exposure.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. Always verify reagent activity before committing precious samples.

Protocol A: Rapid Amine PEGylation with m-PEG9-NHS

Best for: Soluble proteins, antibodies, and labile enzymes.

Materials:

  • Buffer A: 100 mM Phosphate or HEPES, pH 7.5 (Strictly NO Tris or Glycine).

  • Stock Solvent: Anhydrous DMSO or DMF.[1][2]

Workflow:

  • Preparation: Exchange protein into Buffer A. Adjust concentration to 1–5 mg/mL.

  • Reagent Solubilization: Dissolve m-PEG9-NHS in anhydrous DMSO to 100 mM immediately before use. Do not store this stock.

  • Conjugation: Add a 10- to 20-fold molar excess of PEG-NHS to the protein.

    • Calculation:

      
      
      
  • Incubation: Incubate at Room Temperature (RT) for 30–60 minutes or 2 hours at 4°C.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 10 minutes.

  • Purification: Remove excess PEG/byproducts via desalting column (Zeba Spin) or dialysis.

Protocol B: Robust Alkylation with this compound

Best for: Stable proteins, surface functionalization, or when charge retention is required.

Materials:

  • Buffer B: 100 mM Borate or Carbonate buffer, pH 9.0 (Higher pH drives the

    
     reaction).
    
  • Stock Solvent: DMSO or DMF.[2][3][]

Workflow:

  • Preparation: Exchange protein into Buffer B.

  • Reagent Solubilization: Dissolve this compound in DMSO (Stock can be stored at -20°C if kept dry).

  • Conjugation: Add a 20- to 50-fold molar excess of PEG-Tos to the protein.

    • Note: Higher excess is required due to slower kinetics.

  • Incubation: Incubate at 37°C for 12–24 hours.

    • Caution: Ensure your protein is stable at pH 9.0 / 37°C. If not, perform at RT for 48 hours.

  • Purification: Extensive dialysis is required to remove the Tosylate leaving group and excess PEG.

Part 4: Decision Logic & Troubleshooting

Use this decision tree to select the correct reagent for your specific constraint.

DecisionTree Start Start: Select Reagent Q1 Is the protein stable at pH > 8.5? Start->Q1 Q3 Is rapid reaction (< 2 hrs) required? Q1->Q3 Yes Res_NHS Use m-PEG9-NHS Q1->Res_NHS No (Must use pH 7) Q2 Is positive charge retention critical (e.g., for solubility/activity)? Q2->Res_NHS No (Acylation okay) Res_Tos Use this compound Q2->Res_Tos Yes (Alkylation) Q3->Q2 No Q3->Res_NHS Yes

Figure 2: Selection logic based on protein stability, charge requirements, and time constraints.

Troubleshooting Guide
IssueProbable Cause (NHS)Probable Cause (Tos)Solution
Low Conjugation Yield Hydrolysis of NHS ester prior to addition.pH too low (< 8.5) or Temp too low.NHS: Dissolve in DMSO immediately before use.[1] Tos: Increase pH to 9.0 or Temp to 37°C.
Protein Precipitation Loss of surface charge (Amide formation).Solvent incompatibility (DMSO > 10%).NHS: Switch to Tos to retain charge. Both: Keep organic solvent < 5% v/v.
Reagent "Dead" on Arrival Moisture intrusion during storage.Rare (Tos is stable).NHS: Store under Argon/Nitrogen with desiccant at -20°C.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive source on hydrolysis rates of NHS esters vs. Tosylates).

  • Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Protocols.[1][2] Retrieved from Thermo Fisher Technical Resources. Link

  • BroadPharm. (n.d.). m-PEG9-NHS ester Product Guide.[6] Retrieved from BroadPharm. Link

  • Zalipsky, S. (1995). Chemistry of polyethylene glycol conjugates with biologically active molecules.[7][8] Advanced Drug Delivery Reviews, 16(2-3), 157-182. (Foundational review on PEGylation chemistry including alkylation vs acylation). Link

Sources

Comparative Guide: Alternatives to m-PEG9-Tos for PEGylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

m-PEG9-Tos (Tosylate) has long served as a foundational reagent for attaching discrete polyethylene glycol (PEG) chains to nucleophiles via alkylation. However, its utility is often limited by slow reaction kinetics, the requirement for harsh organic solvents, and potential instability (hydrolysis) in aqueous buffers.

For modern drug development—particularly with sensitive proteins, peptides, and antibody-drug conjugates (ADCs)—switching to NHS Esters , Maleimides , or Aldehydes often yields superior conjugation efficiency, site-specificity, and product stability. This guide analyzes these alternatives, providing experimental evidence to support the transition.

Part 1: The Baseline — Understanding this compound

To select the right alternative, one must understand the chemistry being replaced.

  • Chemistry: this compound is an alkylating agent . The Tosylate (p-toluenesulfonate) group is a good leaving group, allowing a nucleophile (like an amine or thiol) to attack the terminal carbon via an SN2 mechanism .[1]

  • Resulting Linkage: Secondary amine (–NH–PEG) or Thioether (–S–PEG).

  • The Limitation: The SN2 reaction on a polymer chain is sterically hindered and slow. It often requires elevated temperatures, high pH, or organic solvents (DMF/DMSO) that may denature biological targets. Furthermore, the tosyl group is susceptible to hydrolysis, competing with the desired conjugation.

Part 2: Strategic Alternatives & Comparative Analysis

The "Speed" Upgrade: m-PEG9-NHS Ester
  • Target: Primary Amines (Lysine, N-terminus).[2]

  • Mechanism: Acylation.

  • Why Switch: Reaction times drop from hours (Tosylate) to minutes. The reaction proceeds in physiological buffers (pH 7.2–8.0).

  • Trade-off: The resulting amide bond removes the positive charge of the amine, which may alter the protein's isoelectric point (pI).

The "Precision" Upgrade: m-PEG9-Maleimide
  • Target: Sulfhydryls (Cysteine).

  • Mechanism: Michael Addition.

  • Why Switch: Extreme site-specificity. Unlike Tosylates, which can promiscuously react with various nucleophiles at high pH, Maleimides react almost exclusively with thiols at pH 6.5–7.5.

  • Stability: Forms a stable thioether linkage (similar to Tosylate but much faster formation).

The "Charge Preserving" Upgrade: m-PEG9-Aldehyde
  • Target: N-terminus (Primary Amines).[2]

  • Mechanism: Reductive Amination.

  • Why Switch: Like Tosylates, it forms a secondary amine linkage , preserving the positive charge. However, it is much more selective for the N-terminus (lower pKa) at pH 5–6.

Comparative Performance Matrix
FeatureThis compound (Baseline)m-PEG9-NHS Ester m-PEG9-Maleimide m-PEG9-Aldehyde
Reaction Type Nucleophilic Substitution (SN2)AcylationMichael AdditionReductive Amination
Target Amines, Thiols, HydroxylsPrimary Amines (Lysine)Free Thiols (Cysteine)N-terminal Amines
Reaction Time 2–24 Hours15–60 Minutes1–2 Hours2–12 Hours
Optimal pH Basic (pH 8.5–9.5) or OrganicNeutral (pH 7.2–8.0)Neutral (pH 6.5–7.5)Acidic to Neutral (pH 5–7)
Linkage Type Alkyl (Secondary Amine)AmideThioetherSecondary Amine
Charge Effect Preserves ChargeNeutralizes Charge Neutral (on Cys)Preserves Charge
Selectivity Low (Promiscuous)Moderate (Surface Lysines)High (Site Specific)High (N-term specific)

Part 3: Visualizing the Chemistry

The following diagram illustrates the mechanistic divergence between the slow alkylation of Tosylates and the rapid acylation of NHS esters.

ReactionMechanism cluster_Tos Baseline: this compound cluster_NHS Alternative: m-PEG9-NHS Target Target Protein (Nucleophile: -NH2) Intermediate1 Transition State (Steric Hindrance) Target->Intermediate1 Slow Attack (SN2) Intermediate2 Tetrahedral Intermediate Target->Intermediate2 Fast Attack TosReagent m-PEG9-OTs (Alkylating Agent) TosReagent->Intermediate1 Product1 Product: Secondary Amine (Charge Preserved) Intermediate1->Product1 Leaving Group: Tosylate NHSReagent m-PEG9-NHS (Acylating Agent) NHSReagent->Intermediate2 Product2 Product: Amide Bond (Charge Neutralized) Intermediate2->Product2 Leaving Group: NHS

Figure 1: Mechanistic comparison. Note the steric hindrance barrier in the Tosylate pathway compared to the rapid acylation of the NHS ester.

Part 4: Experimental Protocols

Protocol A: The Baseline (this compound Conjugation)

Use this only if charge preservation is critical and Aldehyde chemistry is not viable.

  • Preparation: Dissolve the target peptide/protein in an amine-free buffer (e.g., 100 mM Carbonate/Bicarbonate, pH 9.0) or anhydrous DMF if the target is a small molecule.

  • Activation: Dissolve This compound in anhydrous DMSO or DMF.

  • Reaction: Add this compound to the target solution at a 10-20x molar excess .

    • Critical Step: If using aqueous buffer, ensure organic solvent <10% v/v.[2][3]

  • Incubation: Incubate at 37°C for 12–24 hours . (High temp/time required for SN2).

  • Quenching: Add excess Glycine or Tris buffer to scavenge unreacted Tosylate.

  • Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove hydrolyzed Tosylate and excess reagent.

Protocol B: The Alternative (m-PEG9-NHS Conjugation)

Recommended for general PEGylation of Lysines.

  • Preparation: Dissolve protein in PBS (pH 7.4) . Ensure buffer is free of primary amines (No Tris, No Glycine).[4]

  • Activation: Dissolve m-PEG9-NHS in anhydrous DMSO immediately before use.

    • Note: NHS esters hydrolyze rapidly in water (t1/2 ~20 mins at pH 8). Do not store aqueous stock.[3]

  • Reaction: Add m-PEG9-NHS to protein at 5-10x molar excess .

  • Incubation: Incubate at Room Temperature for 30–60 minutes .

  • Quenching: Add 1M Tris (pH 8.0) or Glycine to stop the reaction.[5][6]

  • Validation: Verify conjugation via SDS-PAGE or Mass Spectrometry (Matrix shift corresponding to PEG mass).

Part 5: Decision Guide

Use the following logic flow to select the correct reagent for your specific application.

DecisionTree Start Start: Select PEGylation Target Q1 Target Functional Group? Start->Q1 Amine Primary Amine (-NH2) Q1->Amine Thiol Thiol (-SH) Q1->Thiol Click Azide / Alkyne Q1->Click Q2 Is Charge Preservation Critical? Amine->Q2 Rec_Mal Use m-PEG9-Maleimide (Site Specific) Thiol->Rec_Mal Rec_Click Use m-PEG9-DBCO/Azide (Bioorthogonal) Click->Rec_Click YesCharge YES: Must keep (+) charge Q2->YesCharge NoCharge NO: Amide bond is fine Q2->NoCharge Rec_Ald Use m-PEG9-Aldehyde (Reductive Amination) YesCharge->Rec_Ald Rec_NHS Use m-PEG9-NHS Ester (Fast, Efficient) NoCharge->Rec_NHS

Figure 2: Decision Matrix for selecting PEG reagents based on chemical requirements.

References

  • Chemistry LibreTexts. (2022). Nucleophilic Substitution Mechanisms (SN2). Retrieved from [Link]

Sources

Biological Activity of m-PEG9-Tos Conjugated Proteins: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

m-PEG9-Tos (Methoxy-PEG9-Tosylate) represents a shift from "brute-force" PEGylation to precision bioconjugation . Unlike traditional polydisperse PEGs (e.g., 20 kDa or 40 kDa) that extend half-life at the cost of significant biological activity loss and heterogeneity, this compound is a discrete PEG (dPEG) . It offers a defined molecular weight (exact chain length), high purity, and a specific chemical reactivity profile driven by the tosylate leaving group.

This guide analyzes the biological activity, stability, and experimental utility of this compound conjugated proteins, contrasting them with standard NHS-ester and Maleimide chemistries. It is designed for researchers seeking to balance solubility and stability with maximal retention of ligand binding or enzymatic activity .

Part 1: Technical Deep Dive – Chemistry & Mechanism

The Reagent: this compound
  • Structure: A linear polyethylene glycol chain with exactly 9 ethylene oxide units, capped with a methoxy group on one end and an activated tosylate (p-toluenesulfonate) group on the other.

  • Mechanism: The tosylate group acts as an excellent leaving group for Nucleophilic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) .
    
  • Target Specificity:

    • Primary Amines (Lysine, N-terminus): Forms a stable secondary amine linkage.

    • Sulfhydryls (Cysteine): Forms a stable thioether linkage.

Mechanism of Action

Unlike NHS esters, which form amide bonds via acylation, this compound alkylates the target residue. This results in a linkage that preserves the positive charge of the amine (as a secondary amine) under physiological conditions, which can be critical for maintaining protein solubility and isoelectric point (pI).

ConjugationMechanism Reagent This compound (Electrophile) Transition Transition State (SN2 Attack) Reagent->Transition Mix pH 8.5-9.5 Protein Protein Nucleophile (-NH2 or -SH) Protein->Transition Product Conjugated Protein (Secondary Amine or Thioether) Transition->Product Stable Linkage Leaving Tosylate Ion (Leaving Group) Transition->Leaving

Figure 1: Reaction mechanism of this compound. The nucleophilic residue on the protein attacks the carbon alpha to the tosylate, displacing the leaving group to form a stable covalent bond.

Part 2: Comparative Analysis – Performance Metrics

The choice of this compound over alternatives (NHS-PEG, Mal-PEG) dictates the final biological performance of the conjugate.

Stability & Linker Chemistry[2]
  • This compound vs. NHS-PEG: NHS esters hydrolyze rapidly in aqueous buffers (minutes to hours), requiring large molar excesses. Tosylates are more stable to hydrolysis, allowing for controlled, longer reactions without rapid reagent degradation. The resulting secondary amine bond (from Tos) is extremely stable, whereas the amide bond (from NHS) is also stable but the reagent handling is more difficult.

  • This compound vs. Maleimide-PEG: Maleimide-thiol conjugates are susceptible to retro-Michael exchange in plasma (transferring the PEG to albumin) and ring hydrolysis. The thioether formed by this compound (via alkylation) is irreversible and chemically stable.

Biological Activity Retention[3]
  • Steric Hindrance: Large polydisperse PEGs create a massive "exclusion volume" that blocks interaction with receptors. m-PEG9 is a short, discrete spacer (~400 Da). It improves solubility and reduces aggregation without significantly masking the protein's active site.

  • Homogeneity: Polydisperse PEGs yield a "smear" on SDS-PAGE and mass spec, creating regulatory complexity. This compound yields a single, defined product, ensuring consistent biological potency batch-to-batch.

Comparison Table
FeatureThis compound (Tosylate)NHS-PEG (Succinimide)Maleimide-PEG
Target Residue Amines (-NH2) or Thiols (-SH)Amines (-NH2)Thiols (-SH)
Linkage Type Secondary Amine / ThioetherAmideThioether (Succinimide Ring)
Linkage Stability High (Irreversible)High (Stable Amide)Medium (Retro-Michael instability)
Reagent Stability High (Slow hydrolysis)Low (Rapid hydrolysis)Medium (Ring hydrolysis)
Activity Retention High (Minimal steric bulk)Variable (Depends on MW)Variable (Depends on MW)
Charge Alteration Preserves + charge (2° Amine)Removes + charge (Amide)Neutral
Homogeneity Single Molecular Weight Polydisperse (usually)Polydisperse (usually)

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the conjugation of this compound to surface lysines of a model protein (e.g., BSA or Antibody).

Materials
  • Protein: 1-5 mg/mL in reaction buffer.

  • Reagent: this compound (dissolved in dry DMSO or DMF immediately before use).

  • Reaction Buffer: 0.1 M Sodium Borate or Sodium Carbonate, pH 9.0 (Higher pH is required for Tosylate-Amine reaction compared to NHS).

  • Desalting Column: Zeba Spin or PD-10 for purification.

Workflow Diagram

Workflow Step1 1. Preparation Dissolve Protein in Borate Buffer pH 9.0 Dissolve this compound in DMSO Step2 2. Conjugation Reaction Add 10-50x Molar Excess of PEG Incubate 18-24h at 25°C or 37°C Step1->Step2 Initiate Step3 3. Quenching (Optional) Add excess Glycine or Tris (Usually not needed due to stability) Step2->Step3 Complete Step4 4. Purification Size Exclusion / Dialysis Remove unreacted PEG and Tosylate Step3->Step4 Purify Step5 5. Validation SDS-PAGE / Mass Spec Check for MW shift (+ ~400 Da per PEG) Step4->Step5 Analyze

Figure 2: Step-by-step experimental workflow for this compound conjugation.

Step-by-Step Methodology
  • Buffer Exchange: Ensure the protein is in a buffer free of primary amines (no Tris or Glycine). Use 0.1 M Sodium Borate, pH 9.0. Causality: The high pH deprotonates Lysine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -NH3+ 
    
    
    
    
    
    -NH2), increasing nucleophilicity for the
    
    
    attack.
  • Reagent Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 50-100 mg/mL.

  • Reaction: Add the PEG solution to the protein. A molar excess of 20-50x is recommended due to the slower reactivity of tosylates compared to NHS esters.

  • Incubation: Incubate at 37°C for 12-24 hours . Note: Unlike NHS reactions (done at 4°C for 1-2h), tosylate alkylation is slower and benefits from thermal energy.

  • Purification: Remove excess small molecule reagents using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

  • Validation:

    • Mass Spectrometry (MALDI/ESI): Look for discrete mass shifts. Each m-PEG9 addition adds exactly the mass of the PEG chain minus the leaving group.

    • Activity Assay: Perform ELISA or enzymatic assay. Expect >80% retention of activity due to the small size of the PEG9 spacer.

Part 4: Biological Implications & Case Studies

Immunogenicity & Safety

Polydisperse PEGs have been linked to the formation of anti-PEG antibodies , which can accelerate blood clearance (ABC phenomenon). Discrete PEGs like m-PEG9 are structurally defined, potentially presenting a "cleaner" surface to the immune system.

  • Evidence: Studies suggest that discrete PEGs reduce the heterogeneity of the immune response compared to polydisperse mixtures [1].

Pharmacokinetics (PK)

While m-PEG9 is too small to significantly increase hydrodynamic radius to prevent renal filtration (kidney cutoff ~40-60 kDa), its primary biological utility lies in:

  • Masking Hydrophobic Patches: Preventing aggregation of hydrophobic proteins.

  • Linker Applications: Serving as a spacer in Antibody-Drug Conjugates (ADCs). The m-PEG9 spacer increases the solubility of the payload (e.g., cytotoxic drug) without affecting the antibody's binding affinity [2].

Case Study: Linker Stability

In a comparative study of linker stability, thioether bonds formed via alkylation (similar to Tosylate chemistry) showed superior stability in human plasma compared to succinimide-thioether bonds (Maleimide chemistry), which underwent measurable hydrolysis and exchange with albumin [3].

References

  • Vertex AI Search Result 1.1 : Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Comparative Study. ResearchGate. Available at: [Link]

  • Vertex AI Search Result 1.9 : Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. PMC - NIH. Available at: [Link]

  • Vertex AI Search Result 1.23 : Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

Comparative Guide: Validation of m-PEG9-Tos Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

m-PEG9-Tos (Methoxy-PEG9-Tosylate) represents a specialized class of heterobifunctional crosslinkers utilized primarily for the precision alkylation of nucleophiles. Unlike the ubiquitous NHS esters which form amide bonds, the Tosylate group functions as a leaving group for nucleophilic substitution (


), resulting in stable secondary amine linkages that retain positive charge at physiological pH.

This guide provides a technical validation framework for researchers employing this compound. It objectively compares this chemistry against alternative activation strategies (NHS, Maleimide, Halides) and details a self-validating experimental protocol grounded in NMR, HPLC, and MS analysis.

Part 1: The Chemistry of this compound

Mechanism of Action

The Tosylate (p-toluenesulfonate) group is a sulfonate ester that serves as an excellent leaving group due to resonance stabilization of the negative charge on the oxygen atoms.

  • Reaction Type:

    
     Nucleophilic Substitution.[1]
    
  • Target: Primary amines (

    
    ), Thiols (
    
    
    
    ), or Azides (
    
    
    ).
  • Outcome: Formation of a stable C-N, C-S, or C-N bond without the formation of a carbonyl linker (unlike NHS esters).

Diagram 1: Reaction Mechanism & Transition State

The following diagram illustrates the bimolecular nucleophilic substitution mechanism, highlighting the inversion of configuration (though less relevant for terminal PEG) and the departure of the Tosylate ion.

ReactionMechanism cluster_0 Key Chemical Events Reactants Reactants (Nucleophile + this compound) TS Transition State [Nu...C...OTs]‡ Reactants->TS Heat/Base (Activation Energy) Products Products (m-PEG9-Nu + Tosylate Ion) TS->Products Leaving Group Departure (-OTs) Event1 Nucleophilic Attack (Backside) TS->Event1 Event2 Bond Formation (Permanent Alkyl Link) Products->Event2

Caption: Bimolecular nucleophilic substitution (


) mechanism where the nucleophile displaces the Tosylate leaving group.

Part 2: Comparative Analysis

To select the correct reagent, one must understand how this compound performs relative to its alternatives.

Table 1: Performance Comparison of m-PEG Activation Groups
FeatureThis compound (Tosylate)m-PEG9-NHS (NHS Ester)m-PEG9-Br (Bromide)
Reaction Type Alkylation (

)
AcylationAlkylation (

)
Bond Formed Secondary Amine (Charge Retained)Amide (Charge Lost)Secondary Amine
Hydrolytic Stability High (Stable in water)Low (

~mins to hours)
Moderate
Reactivity Speed Slow (Requires Heat/Catalyst)Fast (RT, mins)Moderate
Selectivity Amines, Thiols, AzidesPrimary Amines (Lysine)Amines, Thiols
Atom Economy Good Leaving Group (171 Da)Leaving Group (115 Da)Leaving Group (80 Da)
Primary Use Case Stable linker synthesis, PROTACsProtein surface modificationSmall molecule synthesis

Expert Insight: Choose This compound when you need to maintain the basicity/charge of an amine group in your final construct (e.g., for solubility or receptor binding) or when you require a reagent that does not hydrolyze during storage or slow reactions.

Part 3: Experimental Validation Protocols

This section details a self-validating workflow. The protocol uses a model primary amine (e.g., a drug intermediate or benzylamine) to validate conjugation efficiency.

Protocol A: Conjugation Methodology

Materials:

  • This compound (1.0 eq)

  • Target Amine (1.2 – 1.5 eq)

  • Base:

    
     (anhydrous) or DIPEA (2.0 eq)
    
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents favor

    
    )
    
  • Temperature: 50°C – 80°C (Tosylate displacement is sluggish at RT)

Step-by-Step:

  • Dissolution: Dissolve this compound in anhydrous DMF (Concentration ~0.1 M).

  • Activation: Add the base (

    
    ) and stir for 10 minutes under inert atmosphere (
    
    
    
    or Ar).
  • Addition: Add the Target Amine.

  • Reaction: Heat to 60°C and stir for 12–24 hours.

    • Checkpoint: Monitor via TLC or LC-MS at 4 hours and 12 hours.

  • Workup: Dilute with DCM, wash with water (to remove DMF/salts), dry over

    
    , and concentrate.
    
Protocol B: The Analytical Triad (Validation)

To claim "validated efficiency," you must triangulate data from three sources.

Diagram 2: Validation Workflow

ValidationWorkflow cluster_analysis The Analytical Triad Start Crude Reaction Mix NMR 1H NMR (Structural Proof) Start->NMR HPLC HPLC-UV/ELSD (Purity/Conversion) Start->HPLC MS LC-MS / MALDI (Identity) Start->MS Decision Validation Criteria Met? NMR->Decision Loss of Tosyl Peaks HPLC->Decision Shift in Rt MS->Decision Mass Delta -155 Da Success Validated Conjugate Decision->Success Yes Fail Optimize Conditions (Temp/Solvent) Decision->Fail No

Caption: The Analytical Triad ensures structural integrity, purity, and identity of the conjugate.

1. Nuclear Magnetic Resonance (

NMR)

This is the gold standard for this compound validation. You are looking for the "Tosyl Shift."

  • Diagnostic Peaks (Reactant - this compound):

    • Aromatic Doublets:

      
       7.78 (d) and 7.35 (d) ppm (4H total).
      
    • Tosyl Methyl:

      
       2.45 ppm (s, 3H).
      
    • 
      -Methylene (
      
      
      
      -OTs):
      Triplet at
      
      
      4.15 ppm .[2] This is the critical peak.
  • Diagnostic Peaks (Product - m-PEG9-NH-R):

    • Aromatic Region: The Tosyl doublets (7.78/7.[2]35) must disappear completely (unless free Tosylate ion remains trapped, in which case they shift slightly).

    • 
      -Methylene Shift:  The triplet at 4.15 ppm will shift upfield to ~2.60 – 2.90 ppm  (adjacent to the new nitrogen amine).
      
    • Validation Logic: Integration of the new

      
      -methylene peak (2H) should match the PEG backbone integration relative to the methoxy cap (3H at ~3.3 ppm).
      
2. HPLC Analysis
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile gradient (0.1% TFA).

  • Observation:

    • This compound: Elutes later (more hydrophobic due to the aromatic ring).

    • Conjugate: Typically elutes earlier (more polar/hydrophilic), especially if the amine imparts a charge.

    • Efficiency Calculation:

      
      
      
3. Mass Spectrometry (LC-MS)
  • Mass Delta: The reaction is a substitution.[3][4]

    • Calculation:

      
      
      
    • Look for the loss of the Tosyl group mass (171 Da for TsOH, or 155 Da for the Ts group itself) and the addition of the amine mass.

Part 4: Troubleshooting & Optimization

Issue: Low Conversion Yield

  • Cause: Tosylates are less reactive than halides or NHS esters.

  • Solution: Increase temperature to 70°C. Switch solvent to HMPA (if safety permits) or strictly anhydrous DMSO. Add a catalytic amount of NaI (Finkelstein reaction in situ) to convert the Tosylate to a more reactive Iodide intermediate.

Issue: Hydrolysis Competition

  • Cause: Presence of water in the reaction.[4]

  • Solution: While Tosylates are stable in water, at high pH and temperature,

    
     can compete with your amine. Ensure reagents are dried over molecular sieves.
    

Issue: "Disappearance" of Tosyl Peaks but No Product

  • Cause: Formation of PEG-Chloride.

  • Solution: If using a chloride salt of the amine (e.g.,

    
    ), the chloride ion can displace the Tosylate, forming m-PEG9-Cl (dead end). Always use the free base of the amine or remove chloride ions.
    

References

  • Comparison of PEG Activation Groups

    • Roberts, M. J., et al. (2002). "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews.

  • Nucleophilic Substitution Mechanisms

    • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • NMR Characterization of PEG Derivatives

    • Dust, J. M., et al. (1990). "Proton NMR characterization of poly(ethylene glycols) and derivatives." Macromolecules.

  • Tosylate Chemistry in Bioconjugation

    • Hermanson, G. T. (2013).[5] Bioconjugate Techniques (3rd Edition). Academic Press.

  • Synthesis of Heterobifunctional PEGs

    • Hutanu, D., et al. (2014). "Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives." Modern Chemistry & Applications.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG9-Tos
Reactant of Route 2
Reactant of Route 2
m-PEG9-Tos

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.